2-(2-Bromo-3-fluorophenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHYZKUKPMGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650425 | |
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958454-33-6 | |
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Bromo-3-fluorophenyl)acetic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-3-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Phenylacetic acids and their analogues are significant scaffolds in medicinal chemistry, often serving as building blocks for more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and synthetic pathways for this compound, based on currently available data.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | (2-Bromo-3-fluoro-phenyl)-acetic acid | [1] |
| CAS Number | 958454-33-6 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.04 g/mol | |
| Physical Form | Solid, White to Yellow Solid | |
| Boiling Point | 312.2 ± 27.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available. | |
| Solubility | Not available. | |
| Purity (Typical) | ≥97% |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in peer-reviewed literature or public spectral databases. Chemical suppliers may hold this data internally as part of their quality control procedures.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, general synthetic routes for phenylacetic acids can be adapted. Below are two plausible synthetic pathways.
Synthesis from 2-Bromo-3-fluorotoluene
This pathway involves the bromination of the benzylic position of 2-bromo-3-fluorotoluene, followed by conversion to a nitrile and subsequent hydrolysis.
Experimental Workflow:
Caption: Synthesis of this compound from 2-bromo-3-fluorotoluene.
Methodology:
-
Benzylic Bromination: 2-Bromo-3-fluorotoluene would be reacted with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-bromo-3-fluorobenzyl bromide.
-
Cyanation: The resulting benzyl bromide would then be treated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 2-(2-bromo-3-fluorophenyl)acetonitrile.
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group. This is typically achieved by heating the nitrile with an aqueous acid solution, such as sulfuric acid, to produce the desired carboxylic acid.
Synthesis via Grignard Reagent
An alternative approach involves the formation of a Grignard reagent from 2-bromo-3-fluorobenzyl bromide, followed by carboxylation.
Experimental Workflow:
Caption: Synthesis of this compound via a Grignard reagent.
Methodology:
-
Grignard Reagent Formation: 2-Bromo-3-fluorobenzyl bromide would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-bromo-3-fluorobenzyl)magnesium bromide.[4]
-
Carboxylation: The Grignard reagent is then poured over solid carbon dioxide (dry ice), followed by acidification with a strong acid (e.g., HCl) to yield this compound.[5]
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities, and this particular molecule may serve as a scaffold or intermediate in the synthesis of pharmacologically active agents. Further research and biological screening would be necessary to elucidate any potential therapeutic applications.
Safety Information
Based on available safety data sheets from suppliers, this compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[6]
-
Hazard Statements: H319 (Causes serious eye irritation).[6]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[6]
Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.
Conclusion
This compound is a chemical intermediate for which basic identifying information is available. However, a comprehensive public dataset of its physical and spectral properties is lacking. The synthetic routes outlined in this guide are based on established organic chemistry principles and provide a logical framework for its preparation. Further experimental work is required to fully characterize this compound and to explore its potential biological activities. This guide serves as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 958454-33-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C8H6BrFO2 | CID 26985274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 958454-33-6 [sigmaaldrich.com]
In-depth Technical Guide: 2-(2-Bromo-3-fluorophenyl)acetic acid (CAS 958454-33-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromo-3-fluorophenyl)acetic acid, with the CAS number 958454-33-6, is a halogenated phenylacetic acid derivative. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, synthesis, and potential applications as a chemical intermediate. However, it is crucial to note that publicly accessible information regarding its specific biological activity, detailed experimental protocols for its synthesis, and its role in signaling pathways is currently limited. The information presented herein is compiled from chemical supplier databases and general literature on related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its chemical structure combines a phenylacetic acid moiety with bromine and fluorine substituents on the aromatic ring, contributing to its unique chemical reactivity and potential as a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 958454-33-6 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 312.2 ± 27.0 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Information not available | N/A |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Reactivity
Potential synthetic routes could include:
-
From 2-Bromo-3-fluorotoluene: This would involve the conversion of the methyl group to a carboxylic acid, for instance, via bromination followed by reaction with a cyanide source and subsequent hydrolysis. A patent for the preparation of a similar compound, 2,3-difluorophenylacetic acid, describes a process starting from 2,3-difluorotoluene involving photohalogenation and subsequent carbonylation.[3]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds. A plausible approach could involve the coupling of a suitable boronic acid derivative with a bromo-substituted precursor. While a general protocol for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is available, a specific application to this compound is not documented.
It is important to note that these are hypothesized routes based on general organic chemistry principles and literature on similar compounds. The actual experimental conditions, including catalysts, solvents, temperatures, and purification methods, would require empirical optimization.
Applications in Research and Development
This compound is primarily available as a research chemical and building block for organic synthesis.[2] Phenylacetic acid derivatives are recognized as important intermediates in the development of pharmaceuticals. For instance, they are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.
The presence of bromine and fluorine atoms on the phenyl ring of this compound offers several possibilities for further chemical modifications, making it a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The halogen atoms can serve as handles for various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the biological activity of this compound. No studies have been identified that investigate its pharmacological effects, mechanism of action, or its interaction with any biological signaling pathways.
A review of aryl propionic acid derivatives, a class to which this compound belongs, indicates a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anti-cancer effects for some members of this class.[4][5][6] However, these are general properties of the broader chemical family, and specific testing of this compound would be required to determine its biological profile.
Experimental Protocols
As of the date of this document, detailed and verified experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers intending to work with this compound would need to develop and validate their own procedures based on established methods for similar compounds.
A general procedure for a Suzuki-Miyaura coupling reaction, which could potentially be adapted for the synthesis of derivatives of this compound, is provided below for illustrative purposes. This is a general example and not a validated protocol for the synthesis of the title compound.
Illustrative General Workflow for a Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
Based on available safety data sheets from suppliers, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
This compound is a chemical compound with potential as a synthetic intermediate in research and drug development. Its physicochemical properties are partially characterized, but there is a significant gap in the publicly available scientific literature regarding its specific synthesis protocols and biological activity.
Future research efforts could focus on:
-
Developing and publishing a robust and scalable synthetic route to this compound.
-
Screening the compound for various biological activities, given the known pharmacological profiles of other substituted phenylacetic acid derivatives.
-
Investigating its potential as a precursor for novel therapeutic agents.
Until such data becomes available, the utility of this compound will be primarily limited to its role as a chemical building block in exploratory organic synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 958454-33-6|this compound|BLD Pharm [bldpharm.com]
- 3. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2-bromo-3-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details established synthetic pathways, provides adaptable experimental protocols, and includes quantitative data to support laboratory synthesis.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. The most direct and well-documented method involves the hydrolysis of the corresponding nitrile precursor, 2-(2-bromo-3-fluorophenyl)acetonitrile. Alternative routes, such as the Willgerodt-Kindler reaction of a suitable acetophenone derivative or the carboxylation of a Grignard reagent, offer additional synthetic flexibility. This guide will focus on providing a detailed protocol for the nitrile hydrolysis pathway due to its reliability and the commercial availability of the starting material. The alternative routes will also be discussed, providing a broader synthetic context.
Synthetic Pathways Overview
Three primary synthetic routes for the preparation of this compound have been identified and are outlined below.
Caption: Overview of synthetic routes to this compound.
Route 1: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile (Primary Recommended Route)
This route is the most direct and is recommended due to the commercial availability of the nitrile precursor. The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of substituted benzyl cyanides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 2-(2-Bromo-3-fluorophenyl)acetonitrile | 1000339-53-6 | 214.03 | 10 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 | 10.0 |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 50 mL of deionized water to 50 mL of concentrated sulfuric acid.
-
To the warm solution, add 2.14 g (10 mmol) of 2-(2-bromo-3-fluorophenyl)acetonitrile.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over 200 g of crushed ice in a beaker.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or toluene.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Reported Yield (%) | Purity (%) |
| This compound | 2.33 | 85-95 | >97 |
Note: Yields are based on analogous reactions and may require optimization for this specific substrate.
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile precursor.
Alternative Synthetic Routes
The following routes provide alternative strategies for the synthesis of this compound. While potentially viable, they may require more extensive optimization and synthesis of precursors.
Route 2: Willgerodt-Kindler Reaction
This reaction typically involves the conversion of an acetophenone to a phenylacetic acid derivative via a thioamide intermediate.
Proposed Reaction Scheme:
-
Thioamide Formation: 2-Bromo-3-fluoroacetophenone is reacted with sulfur and morpholine at elevated temperatures to yield the corresponding thioamide.
-
Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to afford this compound.
Key Reagents and Conditions:
| Step | Reagents | Conditions |
| Thioamide Formation | 2-Bromo-3-fluoroacetophenone, Sulfur, Morpholine | 120-160 °C, 4-12 hours |
| Hydrolysis | Sulfuric acid or Sodium hydroxide | Reflux, 6-12 hours |
Note: The Willgerodt-Kindler reaction conditions often require careful optimization to achieve good yields, and side reactions can occur.
Route 3: Grignard Reaction and Carboxylation
This classic organometallic approach involves the formation of a Grignard reagent from a benzyl halide, followed by reaction with carbon dioxide.
Proposed Reaction Scheme:
-
Grignard Reagent Formation: 2-Bromo-3-fluorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.
-
Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice).
-
Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final product.
Key Reagents and Conditions:
| Step | Reagents | Conditions |
| Grignard Reagent Formation | 2-Bromo-3-fluorobenzyl bromide, Magnesium, THF | Anhydrous, inert atmosphere (N2 or Ar) |
| Carboxylation | Solid Carbon Dioxide (Dry Ice) | Low temperature (e.g., -78 °C) |
| Acidic Work-up | Dilute HCl or H2SO4 | Aqueous work-up |
Note: The formation of the Grignard reagent can be sensitive to moisture and may be complicated by the presence of multiple halogen substituents.
Conclusion
The synthesis of this compound is most reliably achieved through the hydrolysis of 2-(2-bromo-3-fluorophenyl)acetonitrile. This method benefits from the commercial availability of the starting material and the use of well-established hydrolysis protocols. Alternative routes via the Willgerodt-Kindler reaction or a Grignard carboxylation offer additional synthetic options but may necessitate more significant process development and optimization. The information provided in this guide is intended to serve as a foundational resource for the successful laboratory-scale synthesis of this important chemical intermediate.
An In-depth Technical Guide to 2-(2-Bromo-3-fluorophenyl)acetic acid: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Bromo-3-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and explores its potential biological significance in the context of related compounds.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 97%. The table below summarizes the offerings from several prominent vendors.
| Supplier | CAS Number(s) | Purity | Available Quantities | Physical Form | Storage Conditions |
| Sigma-Aldrich | 958454-33-6 | ≥97% | Inquire | Solid | Room Temperature |
| BLDpharm | 958454-33-6 | Inquire | Inquire | Solid | Room Temperature, Cold-chain transportation may be required |
| Parchem | 1375964-39-8 | Inquire | Inquire | Inquire | Inquire |
| Synthonix Corporation | 958454-33-6 | 97% | Inquire | White to Yellow Solid | Room Temperature |
| P212121 | 958454-33-6 | >98% | 1g, 5g | Solid | Inquire |
Note: Pricing and lead times are generally available upon request from the respective suppliers. Multiple CAS numbers may be associated with this compound.
Experimental Protocols: Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on well-established organometallic and carboxylation reactions. The following proposed method utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.
Proposed Synthetic Pathway:
A potential synthetic route begins with the commercially available 1,2-dibromo-3-fluorobenzene. Through a selective Grignard reagent formation followed by carboxylation and subsequent workup, the desired product can be obtained.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
Materials:
-
1,2-Dibromo-3-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (solid or gas)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium surface with a small crystal of iodine if necessary.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1,2-dibromo-3-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which may require gentle heating.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux. The selective formation of the Grignard reagent at the less sterically hindered bromine is anticipated.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Introduce dry carbon dioxide gas into the reaction mixture with vigorous stirring, or alternatively, carefully add crushed dry ice in small portions.
-
Continue the addition of carbon dioxide until the exothermic reaction subsides.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Acidic Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by an aqueous solution of hydrochloric acid (e.g., 1 M) until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
-
Potential Biological Significance and Applications
While specific biological activity data for this compound is not widely reported in peer-reviewed literature, the broader class of substituted phenylacetic acid derivatives has garnered significant interest in drug discovery.
Potential as an Intermediate in Drug Synthesis:
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a wide range of chemical modifications.
Caption: Logical relationships of functional groups and potential reactions.
General Biological Context of Phenylacetic Acid Derivatives:
-
Anti-cancer Agents: Several studies have explored the potential of substituted phenylacetic acid derivatives as anti-cancer agents. The phenylacetic acid scaffold can be modified to interact with various biological targets involved in cancer progression.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are also investigated for their anti-inflammatory properties. Modifications to the core structure can lead to compounds that modulate inflammatory pathways.
The unique substitution pattern of this compound, particularly the presence of the fluorine atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Spectroscopic and Structural Analysis of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural characteristics of 2-(2-Bromo-3-fluorophenyl)acetic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public domain raw experimental data, this document outlines the expected spectroscopic features based on the compound's structure and provides standardized experimental protocols for its characterization.
Chemical Identity and Physical Properties
This compound is a solid organic compound with the chemical formula C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol .[1][2] Its structure consists of a phenylacetic acid core substituted with bromine and fluorine atoms on the aromatic ring.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 958454-33-6 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrFO₂ | [4][5] |
| Molecular Weight | 233.04 | [1][2] |
| Physical Form | White to Yellow Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to coupling between the protons and with the fluorine atom. The methylene protons (-CH₂) will likely appear as a singlet around δ 3.6-4.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the δ 170-180 ppm region. The aromatic carbons will appear between δ 110-140 ppm, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The methylene carbon signal is expected around δ 30-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹, and the C-F stretch typically absorbs in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z corresponding to the molecular weight (233.04). Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and potentially the bromine atom.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic acid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Use the solvent peaks as an internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.
-
Structural and Analytical Workflow Visualization
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 2-(2-Bromo-3-fluorophenyl)acetic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 2-(2-Bromo-3-fluorophenyl)acetic acid is limited. This guide provides an overview based on the physicochemical properties of structurally analogous compounds and outlines general experimental protocols for solubility determination.
Introduction
This compound is a substituted phenylacetic acid derivative. The solubility of such compounds is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization. The presence of a carboxylic acid group, a bromine atom, and a fluorine atom on the phenyl ring imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities, which govern its solubility in various organic solvents.
Physicochemical Properties and Predicted Solubility Profile
The structure of this compound suggests a moderate to good solubility in polar organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like alcohols, while the aromatic ring allows for van der Waals interactions with a range of organic media. The halogen substituents (bromine and fluorine) increase the molecular weight and lipophilicity, which may enhance solubility in less polar solvents compared to unsubstituted phenylacetic acid.
Based on structurally related compounds, a qualitative solubility profile can be inferred:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.
-
Low to Negligible Solubility: Predicted in non-polar solvents such as hexane, cyclohexane, and toluene.
Solubility Data of Structurally Similar Compounds
To provide a practical reference, the following table summarizes the available solubility data for analogous bromophenylacetic and fluorophenylacetic acids. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.
| Compound Name | CAS Number | Solvent | Reported Solubility |
| 4-Bromophenylacetic acid | 1878-68-8 | Ethanol | Soluble (5% solution is clear)[1][2][3][4] |
| Water | Slightly soluble[2][3] | ||
| Chloroform | Soluble[5] | ||
| 4-Fluorophenylacetic acid | 405-50-5 | Water | Moderately soluble, though some sources state insoluble[6][7][8] |
| Ethanol | Moderately soluble[6] | ||
| Hexane | Insoluble[6] | ||
| Benzene | Insoluble[6] | ||
| Heptane | Can be crystallized from[7] | ||
| 2-Fluorophenylacetic acid | 451-82-1 | - | General qualitative data suggests solubility in organic solvents. |
Experimental Protocols for Solubility Determination
A precise determination of solubility requires a systematic experimental approach. The following outlines a general protocol for assessing the solubility of a carboxylic acid like this compound in organic solvents.
4.1. Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and vials
4.2. General Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
References
- 1. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromophenylacetic acid CAS#: 1878-68-8 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 8. marutiindustries.in [marutiindustries.in]
Stability and Storage of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-(2-Bromo-3-fluorophenyl)acetic acid. The information herein is curated for researchers, scientists, and professionals in drug development who handle this and structurally related compounds. This guide outlines recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition over time under specified conditions. Factors influencing stability include temperature, humidity, light, and interaction with other chemicals or the container closure system. Understanding these factors is critical for ensuring the integrity, purity, and shelf-life of this compound for research and development purposes.
Recommended Storage and Handling
Based on available data from chemical suppliers and safety data sheets (SDS) for structurally similar compounds, the following storage and handling procedures are recommended for this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents acceleration of thermal degradation pathways.[1] |
| Atmosphere | Sealed in a dry environment, under an inert gas (e.g., Argon, Nitrogen) | The compound is potentially sensitive to moisture (hygroscopic) and air (oxidation).[2] |
| Light | Store in a light-resistant container | Phenylacetic acid derivatives can be sensitive to light, which may induce photolytic degradation.[2] |
| Container | Tightly closed, non-reactive container (e.g., amber glass bottle) | Prevents contamination and interaction with the container material.[2] |
For handling, it is advised to work in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a substituted phenylacetic acid—several potential degradation routes can be anticipated. Forced degradation studies are essential to identify these pathways definitively.
-
Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, reactions involving the aryl halide or other parts of the molecule could occur.
-
Oxidation: The benzene ring and the benzylic carbon are susceptible to oxidative degradation, potentially leading to the formation of various oxygenated derivatives.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic cleavage of bonds. The carbon-bromine bond is a potential site for photolysis.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a common degradation pathway for carboxylic acids.[3][4]
The following diagram illustrates a logical workflow for investigating these potential degradation pathways.
Experimental Protocols for Stability Testing
To formally assess the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines should be conducted. These include long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life of the compound under recommended and stressed storage conditions.
Table 2: Parameters for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Experimental Protocol:
-
Sample Preparation: Place a sufficient quantity of this compound in the intended container closure system.
-
Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 2.
-
Sampling: At each time point, withdraw samples for analysis.
-
Analysis: Analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method (e.g., HPLC).
-
Data Evaluation: Evaluate the data for any significant changes over time. A "significant change" is typically defined as a failure to meet the established specification.
The following diagram illustrates the workflow for long-term and accelerated stability testing.
Forced Degradation (Stress) Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods used.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ | Up to 7 days at room temperature |
| Thermal | 60°C or higher (in 10°C increments above accelerated testing) | Up to 7 days |
| Photostability | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | As per ICH Q1B guidelines[1][5][6][7] |
Experimental Protocol:
-
Sample Preparation: Prepare solutions or suspensions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.
-
Stress Application: Expose the samples to the conditions outlined in Table 3.
-
Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the solution after the stress period to stop further degradation.
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to separate and identify the parent compound and any degradation products.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- 1. jordilabs.com [jordilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. ema.europa.eu [ema.europa.eu]
Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines potential synthetic pathways for the preparation of 2-(2-Bromo-3-fluorophenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry.
Core Synthetic Strategies
Two primary and plausible synthetic routes have been identified for the synthesis of this compound, starting from commercially available precursors. These routes are:
-
Multi-step synthesis starting from 2-Bromo-3-fluorotoluene. This classic approach involves the functionalization of the benzylic methyl group.
-
Synthesis via the Willgerodt-Kindler reaction of 2-Bromo-3-fluoroacetophenone. This method offers a convergent approach to installing the acetic acid moiety.
The following sections provide a detailed examination of each proposed pathway, including experimental protocols adapted from established methodologies for analogous transformations.
Route 1: Synthesis from 2-Bromo-3-fluorotoluene
This synthetic route is a three-step process involving benzylic bromination, cyanation, and subsequent hydrolysis of the resulting nitrile.
Logical Workflow
Caption: Synthetic pathway from 2-Bromo-3-fluorotoluene.
Experimental Protocols
Step 1: Benzylic Bromination of 2-Bromo-3-fluorotoluene
This reaction follows a free-radical mechanism and is typically initiated by light or a radical initiator. The Wohl-Ziegler reaction is a relevant named reaction for this transformation.[1]
-
Methodology: To a solution of 2-bromo-3-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride, cyclohexane, or a halogenated benzene), N-bromosuccinimide (NBS) is added in a 1.0-1.1 molar equivalent. A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is also added. The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-wattage incandescent lamp until TLC or GC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 2-bromo-3-fluorobenzyl bromide. Purification can be achieved by distillation under reduced pressure or chromatography. A patent for a similar substrate, 4-bromo-2-fluorotoluene, describes a thermal bromination process at elevated temperatures.[2][3]
Step 2: Cyanation of 2-Bromo-3-fluorobenzyl bromide
This step proceeds via a nucleophilic substitution (SN2) reaction.
-
Methodology: The crude 2-bromo-3-fluorobenzyl bromide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water. Sodium cyanide or potassium cyanide (1.1-1.5 molar equivalents) is added portion-wise, and the mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or GC. The reaction mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The resulting crude 2-(2-bromo-3-fluorophenyl)acetonitrile can be purified by vacuum distillation or column chromatography. This intermediate is also noted to be commercially available.[4]
Step 3: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile
The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, which can be performed under acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile is heated at reflux in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Basic Hydrolysis: The nitrile is refluxed in an aqueous or aqueous-alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the mixture is cooled, and any non-acidic impurities are removed by extraction with an organic solvent. The aqueous phase is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is isolated by filtration, washed with cold water, and purified by recrystallization.
Route 2: Synthesis via Willgerodt-Kindler Reaction
This route provides a more convergent synthesis, assuming the availability of the corresponding acetophenone derivative.
Logical Workflow
Caption: Synthetic pathway from 2-Bromo-3-fluoroacetophenone.
Experimental Protocols
Step 1: Willgerodt-Kindler Reaction of 2-Bromo-3-fluoroacetophenone
The Willgerodt-Kindler reaction converts aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid amides or thioamides.[5][6]
-
Methodology: A mixture of 2-bromo-3-fluoroacetophenone, elemental sulfur (typically 2-3 molar equivalents), and morpholine (2-4 molar equivalents) is heated to reflux, often in a high-boiling solvent like pyridine or dimethylformamide, although the reaction can sometimes be run neat. The reaction is heated until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is treated to hydrolyze the intermediate thioamide. For some substrates, microwave-assisted heating has been shown to improve reaction times and yields.[7]
Step 2: Hydrolysis of the Thioamide Intermediate
The thioamide formed in situ is typically hydrolyzed without isolation.
-
Methodology: After the initial Willgerodt-Kindler reaction, the cooled mixture is subjected to hydrolysis. This is usually achieved by adding an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) and heating the mixture to reflux for several hours until the hydrolysis is complete. If basic hydrolysis is used, the reaction mixture is worked up as described in Route 1, Step 3. For acidic hydrolysis, the product often precipitates upon cooling and dilution with water. The crude this compound is then collected and purified by recrystallization. A phase-transfer catalyst can be employed to facilitate the hydrolysis of the intermediate thiomorpholide under basic conditions.[8]
The starting material, 2-bromo-3-fluoroacetophenone, can be prepared via Friedel-Crafts acylation of 1-bromo-2-fluorobenzene or purchased from commercial suppliers.
Data Summary
The following table summarizes the key transformations and typical reaction conditions. Note that yields are highly substrate and condition-dependent and are provided as a general reference based on analogous reactions in the literature.
| Starting Material | Transformation | Key Reagents | Typical Solvent | Typical Conditions | Product | Reference Yield Range |
| 2-Bromo-3-fluorotoluene | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN/BPO | CCl₄, Chlorobenzene | Reflux, UV irradiation | 2-Bromo-3-fluorobenzyl bromide | 70-90% |
| 2-Bromo-3-fluorobenzyl bromide | Cyanation | NaCN, KCN | DMSO, EtOH/H₂O | 25-70 °C | 2-(2-Bromo-3-fluorophenyl)acetonitrile | 80-95% |
| 2-(2-Bromo-3-fluorophenyl)acetonitrile | Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | Water, Ethanol | Reflux | This compound | 75-90% |
| 2-Bromo-3-fluoroacetophenone | Willgerodt-Kindler Reaction & Hydrolysis | Sulfur, Morpholine; then H₂SO₄ (aq) or NaOH (aq) | Pyridine, DMF, or neat | Reflux | This compound | 60-85% |
Conclusion
The synthesis of this compound can be effectively achieved through at least two reliable synthetic routes. The choice of route will likely depend on the availability and cost of the starting materials. The multi-step synthesis from 2-bromo-3-fluorotoluene is a robust and well-precedented pathway. The Willgerodt-Kindler approach offers a more convergent strategy if the corresponding acetophenone is readily accessible. Both methods utilize standard and well-understood organic transformations, making them suitable for implementation in a research or process development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 3. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 4. 1000339-53-6|2-(2-Bromo-3-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of amide derivatives from 2-(2-bromo-3-fluorophenyl)acetic acid. Amides derived from this starting material are of significant interest in medicinal chemistry and drug discovery due to the presence of the bromo and fluoro substituents, which can modulate the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and membrane permeability. The following protocols outline three common and effective methods for amide bond formation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) mediated coupling, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) mediated coupling, and a two-step procedure involving the formation of an acyl chloride intermediate.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from this compound.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, reliable procedure for amide bond formation that proceeds through a reactive O-acylisourea intermediate stabilized by HOBt to minimize side reactions and racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure amide.
Protocol 3: Acyl Chloride Formation Followed by Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. This method is often suitable for less reactive amines.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
A catalytic amount of anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM or Toluene (0.2-1.0 M), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of the acyl chloride to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final amide.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Chloride |
| Coupling/Activating Agent | EDC·HCl / HOBt | HATU | Oxalyl Chloride or SOCl₂ |
| Base | DIPEA or TEA | DIPEA | TEA or Pyridine |
| Solvent | DCM or DMF | DMF | DCM or Toluene |
| Reaction Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 1-4 hours | 2-5 hours (total) |
| Number of Steps | One-pot | One-pot | Two steps |
Table 2: Representative Yields for Amide Synthesis from Phenylacetic Acid Derivatives
Disclaimer: The following yields are for analogous reactions involving phenylacetic acid derivatives and are intended to be representative. Actual yields for the synthesis of amides from this compound may vary depending on the specific amine and reaction conditions.
| Amine Substrate | Coupling Method | Representative Yield (%) | Reference |
| Aniline | EDC/HOBt | 75-90% | General literature precedent |
| Benzylamine | EDC/HOBt | 80-95% | General literature precedent |
| Morpholine | EDC/HOBt | 85-98% | General literature precedent |
| Aniline | HATU | 85-95% | General literature precedent |
| Benzylamine | HATU | 90-99% | General literature precedent |
| Morpholine | HATU | 90-99% | General literature precedent |
| Aniline | Acyl Chloride | 70-85% | General literature precedent |
| Benzylamine | Acyl Chloride | 75-90% | General literature precedent |
| Morpholine | Acyl Chloride | 80-95% | General literature precedent |
Signaling Pathways and Logical Relationships
The synthesis of amides from carboxylic acids generally follows a common mechanistic pathway involving the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by an amine.
Caption: Mechanistic pathway for amide synthesis.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid with various arylboronic acids. The resulting 2-(3-fluoro-[1,1'-biphenyl]-2-yl)acetic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional organic molecules.
The substrate, this compound, presents specific challenges due to the steric hindrance around the reaction center and the presence of a carboxylic acid functionality. These factors necessitate careful optimization of reaction conditions to achieve high yields and purity.
Challenges in the Suzuki-Miyaura Coupling of this compound
Several factors can influence the efficiency of the Suzuki-Miyaura coupling of this particular substrate:
-
Steric Hindrance: The bromine atom is in the ortho position to the acetic acid side chain, and the fluorine atom is in the meta position. This steric congestion can hinder the oxidative addition of the palladium catalyst to the aryl bromide, which is a critical step in the catalytic cycle. To overcome this, the use of bulky and electron-rich phosphine ligands is often required to promote the formation of the active catalytic species.
-
Influence of the Carboxylic Acid Group: The presence of a free carboxylic acid can complicate the reaction in several ways:
-
Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the basic conditions typically required for the Suzuki-Miyaura coupling. This necessitates the use of at least one extra equivalent of base to ensure the reaction proceeds.
-
Catalyst Inhibition: The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and slowing down or inhibiting the reaction.
-
Solubility Issues: The salt formed from the carboxylic acid and the inorganic base may have limited solubility in the organic solvents commonly used for Suzuki couplings, which can negatively impact reaction rates.
-
Recommended Strategies
To address the challenges mentioned above, two primary strategies are recommended:
-
Direct Coupling of the Free Acid: This approach is more atom-economical but requires careful selection of the base and catalyst system to overcome the inhibitory effects of the carboxylate. The use of a strong, non-coordinating base and a robust catalyst is crucial.
-
Protection of the Carboxylic Acid: Esterification of the carboxylic acid, for example, to a methyl or ethyl ester, is a highly recommended strategy. The resulting ester is inert under the standard Suzuki-Miyaura coupling conditions, thus avoiding the complications associated with the free acid. The ester can then be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid product.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. Safety Precaution: These experiments should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Direct Coupling of this compound
This protocol describes the direct coupling of the free carboxylic acid. It is crucial to use a sufficient excess of a suitable base.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3-4 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M HCl (aq.) to acidify the mixture to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recommended Procedure - Coupling of Methyl 2-(2-Bromo-3-fluorophenyl)acetate
This protocol involves the protection of the carboxylic acid as a methyl ester, which generally leads to higher yields and cleaner reactions.
Part A: Esterification of this compound
-
Dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Add concentrated sulfuric acid (0.1 mL) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-(2-bromo-3-fluorophenyl)acetate.
Part B: Suzuki-Miyaura Coupling
Materials:
-
Methyl 2-(2-bromo-3-fluorophenyl)acetate (from Part A)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of the coupled product.
Part C: Hydrolysis of the Methyl Ester
-
Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl (aq.) to pH ~2-3.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound and its methyl ester with various arylboronic acids.
Table 1: Direct Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 20 | 60-70 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 70-80 |
Table 2: Coupling of Methyl 2-(2-Bromo-3-fluorophenyl)acetate
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 14 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 10 | 90-98 |
*Yields are for the coupled ester product prior to hydrolysis.
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for the Suzuki-Miyaura coupling of this compound, including the protection and deprotection steps.
Caption: Recommended workflow for the synthesis of 2-(3-fluoro-[1,1'-biphenyl]-2-yl)acetic acid.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-(2-bromo-3-fluorophenyl)acetic acid and its derivatives. This versatile building block is of significant interest in the synthesis of novel pharmaceutical compounds and complex organic materials. The ortho-bromo-fluoro substitution pattern presents unique challenges and opportunities for creating sterically hindered and electronically modulated biaryl, vinyl, amino, and alkynyl structures.
The following sections detail reaction conditions and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The provided data is representative of typical results for structurally similar substrates and should serve as a starting point for reaction optimization.
Data Presentation
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound derivatives. It is important to note that optimal conditions and yields may vary depending on the specific coupling partner and reaction scale.
Table 1: Suzuki-Miyaura Coupling of this compound Esters with Arylboronic Acids
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3 equiv) | DME/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5 equiv) | t-AmylOH | 110 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound Esters
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5 equiv) | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | JohnPhos (4) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5 equiv) | Toluene | 110 | 24 | 70 |
Table 3: Heck Coupling of this compound Esters with Alkenes
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2 equiv) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2 equiv) | DMAc | 140 | 18 | 85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2 equiv) | NMP | 130 | 24 | 68 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2.5 equiv) | 1,4-Dioxane | 120 | 36 | 55 |
Table 4: Sonogashira Coupling of this compound Esters with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/THF (1:1) | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 12 | 88 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 8 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | RT | 24 | 78 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of a methyl or ethyl ester of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-(2-bromo-3-fluorophenyl)acetate, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous toluene and deionized water (10:1 ratio, to achieve a 0.1 M concentration of the aryl bromide).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Ethyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add sodium tert-butoxide, BrettPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add ethyl 2-(2-bromo-3-fluorophenyl)acetate and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Coupling
Materials:
-
Methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add methyl 2-(2-bromo-3-fluorophenyl)acetate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
Materials:
-
Ethyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add ethyl 2-(2-bromo-3-fluorophenyl)acetate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and anhydrous triethylamine (1:1 mixture, to achieve a 0.2 M concentration of the aryl bromide).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Derivatization of 2-(2-Bromo-3-fluorophenyl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-(2-bromo-3-fluorophenyl)acetic acid, a valuable starting material in medicinal chemistry. The unique substitution pattern of this molecule, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a carboxylic acid for amide and ester formation, makes it an attractive scaffold for generating diverse compound libraries for drug discovery. This guide will cover key derivatization strategies, including amidation and Suzuki-Miyaura cross-coupling, complete with step-by-step protocols and data presentation guidelines.
Introduction
Phenylacetic acid derivatives are prevalent structural motifs in a vast array of pharmaceuticals. The strategic modification of the phenyl ring and the acetic acid moiety allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of these notes, this compound, is a particularly interesting building block. The ortho-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the acidity of the carboxylic acid. The carboxylic acid itself is readily converted into a variety of functional groups, most commonly amides and esters, to explore structure-activity relationships (SAR).
The derivatization of this scaffold can lead to the discovery of novel therapeutic agents across different disease areas. For instance, aryl acetamide structures are known to exhibit a range of biological activities, and strategic modifications can significantly impact their potency and selectivity.
Derivatization Strategies
The primary derivatization points for this compound are the carboxylic acid group and the bromo-substituted carbon on the phenyl ring.
-
Amidation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to form amides. This is a fundamental reaction in medicinal chemistry for exploring SAR, as the amide bond is metabolically stable and the substituent on the nitrogen can be varied to probe interactions with biological targets.
-
Esterification: While less common for final drug candidates due to potential hydrolysis in vivo, esterification can be useful for prodrug strategies or for modifying physicochemical properties like solubility and cell permeability during early-stage discovery.
-
Suzuki-Miyaura Cross-Coupling: The bromo substituent is ideal for palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space and enabling the synthesis of biaryl structures, which are common in marketed drugs.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a standard procedure for the amide coupling of this compound with a representative amine using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the bromine position of an amide derivative of this compound.
Materials:
-
Amide derivative of this compound (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the amide derivative of this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a suitable eluent system to yield the desired biaryl product.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Quantitative data from derivatization and subsequent biological screening should be summarized in clear, structured tables for easy comparison.
Table 1: Synthesis of 2-(2-Bromo-3-fluorophenyl)acetamide Derivatives
| Compound ID | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1a | Benzylamine | HATU | DMF | 6 | 85 | >98 (LCMS) |
| 1b | Morpholine | HATU | DMF | 8 | 78 | >99 (LCMS) |
| 1c | Aniline | EDCI/HOBt | DCM | 12 | 72 | >97 (LCMS) |
Table 2: Suzuki-Miyaura Coupling of Amide 1a
| Compound ID | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75 | >98 (LCMS) |
| 2b | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 16 | 65 | >96 (LCMS) |
Table 3: In Vitro Biological Activity of Synthesized Derivatives
| Compound ID | Target X IC₅₀ (µM) | Target Y IC₅₀ (µM) | Cell Viability CC₅₀ (µM) |
| 1a | 15.2 | >50 | >100 |
| 1b | 8.7 | 45.3 | >100 |
| 2a | 0.5 | 10.1 | 85.4 |
| 2b | 0.2 | 5.8 | 75.2 |
Visualizations
Caption: General workflow for derivatization and screening.
Caption: Hypothetical signaling pathway inhibition.
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2-(2-Bromo-3-fluorophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel aminothiazole heterocycle, starting from a derivative of 2-(2-bromo-3-fluorophenyl)acetic acid. While direct cyclization of this compound into novel heterocycles is not widely reported, a versatile and reliable synthetic strategy involves its conversion into a key intermediate, 2-bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one. This α-haloketone serves as a valuable precursor for the construction of various heterocyclic rings.
This document outlines a two-step synthetic sequence:
-
Synthesis of the key intermediate: Preparation of 2-bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one.
-
Heterocycle formation: Cyclocondensation of the α-haloketone with thiourea to yield a novel 2-amino-4-(2-bromo-3-fluorophenyl)thiazole.
This aminothiazole scaffold is a valuable building block for further functionalization in medicinal chemistry and drug discovery programs.
Data Presentation
| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 1-(2-Bromo-3-fluorophenyl)ethan-1-one | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | 80 | 4 | ~85-95 |
| 2 | Thiazole Synthesis | 2-Bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one, Thiourea | - | Ethanol | Reflux | 3 | ~80-90 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one
This protocol is adapted from general procedures for the α-bromination of acetophenones.
Materials:
-
1-(2-Bromo-3-fluorophenyl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-bromo-3-fluorophenyl)ethan-1-one (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one.
Step 2: Synthesis of 2-Amino-4-(2-bromo-3-fluorophenyl)thiazole
This protocol follows the well-established Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2-bromo-3-fluorophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours. A precipitate should form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate using a Büchner funnel and wash with cold ethanol.
-
Neutralize the filtrate with a saturated aqueous sodium bicarbonate solution to precipitate any remaining product.
-
Filter the additional solid, wash with water, and combine with the initial precipitate.
-
Dry the solid product under vacuum to yield 2-amino-4-(2-bromo-3-fluorophenyl)thiazole. Further purification can be achieved by recrystallization from ethanol if necessary.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of 2-amino-4-(2-bromo-3-fluorophenyl)thiazole.
Application Note: Protocol for the Esterification of 2-(2-Bromo-3-fluorophenyl)acetic acid
Introduction
This application note provides a detailed protocol for the synthesis of the methyl ester of 2-(2-Bromo-3-fluorophenyl)acetic acid. The presence of electron-withdrawing groups, such as bromine and fluorine, on the phenyl ring is known to increase the rate of esterification, making the Fischer-Speier esterification an effective method for this transformation.[1][2] This protocol is based on established methods for the esterification of substituted phenylacetic acids and offers a straightforward and high-yielding procedure suitable for researchers in drug development and organic synthesis.[3]
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution, where methanol acts as the nucleophile attacking the protonated carbonyl group of the carboxylic acid.[4][5] The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[6][7] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[4][5]
Materials and Methods
Reagents and Equipment
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
A solution of this compound is dissolved in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then subjected to an extractive work-up to isolate and purify the desired methyl ester.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (e.g., 50 mL) to dissolve the acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the solution.[3][6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring for 30-60 minutes.[3]
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
To the residue, add water (e.g., 30 mL) and extract the product with dichloromethane (3 x 20 mL).[3]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-bromo-3-fluorophenyl)acetate.[3]
-
The product can be further purified by column chromatography if necessary.
Results
The esterification of this compound using this protocol is expected to proceed with high efficiency, similar to the esterification of other brominated phenylacetic acids which have reported yields of up to 99%.[3] The resulting product, methyl 2-(2-bromo-3-fluorophenyl)acetate, should be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
| Reactant | Moles (equiv) | Catalyst (mol%) | Solvent | Time (min) | Temperature (°C) | Expected Yield (%) |
| This compound | 1.0 | H₂SO₄ (catalytic) | Methanol | 30-60 | Reflux (~65) | >95 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 2-(2-bromo-3-fluorophenyl)acetate.
Discussion
The Fischer-Speier esterification is a reliable and scalable method for the preparation of esters from carboxylic acids.[8] The protocol outlined here is optimized for the specific substrate, this compound, and is expected to provide the desired product in high yield and purity. The electron-withdrawing nature of the bromo and fluoro substituents facilitates the nucleophilic attack by methanol on the carbonyl carbon, contributing to a rapid and efficient reaction.[1][9] The work-up procedure is designed to effectively remove the acid catalyst and any unreacted starting material, yielding a clean product. For substrates that may be sensitive to strong acids, alternative catalysts such as p-toluenesulfonic acid or Lewis acids could be employed.[7][8]
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient synthesis of methyl 2-(2-bromo-3-fluorophenyl)acetate via Fischer-Speier esterification. The procedure is straightforward, utilizes readily available reagents, and is anticipated to produce high yields, making it a valuable method for researchers in the fields of medicinal chemistry and materials science.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Given below are two statements :Statement I : The esterification of carboxylic acid with an alcohol is a nucleophilic acyl substitution.Statement II : Electron withdrawing groups in the carboxylic acid will increase the rate of esterification reaction.Choose the most appropriate option : [infinitylearn.com]
- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
Application Notes and Protocols for 2-(2-Bromo-3-fluorophenyl)acetic Acid Derivatives
Disclaimer: To date, no specific biological activity data for 2-(2-Bromo-3-fluorophenyl)acetic acid derivatives has been published in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, such as other brominated and fluorinated phenylacetic acid derivatives. These protocols are provided as a guide for researchers to investigate the potential biological activities of this compound derivatives.
Table of Contents
-
Introduction: Potential Biological Activities
-
Application Note 1: Cyclooxygenase (COX) Inhibition for Anti-inflammatory Activity
-
Table 1: Hypothetical COX-1/COX-2 Inhibition Data
-
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
-
Diagram 1: Prostaglandin Biosynthesis Pathway
-
-
Application Note 2: Antibacterial Activity
-
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Diagram 2: Workflow for MIC Determination
-
-
Application Note 3: Antioxidant Activity
-
Table 3: Hypothetical DPPH Radical Scavenging Activity Data
-
Protocol 3: DPPH Radical Scavenging Assay
-
Diagram 3: DPPH Assay Workflow
-
-
Application Note 4: Cytotoxic (Anti-cancer) Activity
-
Table 4: Hypothetical Cytotoxicity Data (IC50)
-
Protocol 4: MTT Assay for Cytotoxicity
-
Diagram 4: MTT Assay Experimental Workflow
-
Introduction: Potential Biological Activities
Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Based on the activities of related compounds, derivatives of this compound are hypothesized to possess the following biological activities:
-
Anti-inflammatory activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Antibacterial activity: Against a range of Gram-positive and Gram-negative bacteria.
-
Antioxidant activity: By scavenging free radicals.
-
Anticancer activity: Through cytotoxic effects on various cancer cell lines.
These potential activities warrant investigation, and the following sections provide detailed protocols for their assessment.
Application Note 1: Cyclooxygenase (COX) Inhibition for Anti-inflammatory Activity
Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Table 1: Hypothetical COX-1/COX-2 Inhibition Data
| Compound ID | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BFPA-001 | R = H | 15.2 | 1.8 | 8.4 |
| BFPA-002 | R = CH3 | 25.6 | 0.9 | 28.4 |
| BFPA-003 | R = Cl | 10.8 | 2.5 | 4.3 |
| Celecoxib (Control) | - | 15.0 | 0.005 | 3000 |
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening assays.[2][3]
Materials:
-
COX-1 (ovine or human) and COX-2 (human) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Blank wells: 160 µL of assay buffer and 10 µL of heme.
-
100% Activity wells: 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor wells: 140 µL of assay buffer, 10 µL of heme, 10 µL of the test compound solution (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed immediately by 20 µL of arachidonic acid solution.
-
Incubation: Incubate the plate at 25°C for 2 minutes.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram 1: Prostaglandin Biosynthesis Pathway
Caption: Prostaglandin biosynthesis pathway and the site of action for COX inhibitors.
Application Note 2: Antibacterial Activity
The presence of halogens in aromatic structures can confer antibacterial properties. Therefore, this compound derivatives should be screened for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| BFPA-001 | R = H | 16 | 64 | >128 |
| BFPA-002 | R = CH3 | 8 | 32 | 128 |
| BFPA-003 | R = Cl | 4 | 16 | 64 |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 | 1 |
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds and the positive control in MHB in the 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Diagram 2: Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Note 3: Antioxidant Activity
Compounds that can donate a hydrogen atom or an electron to free radicals possess antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging potential of chemical compounds.[6][7]
Table 3: Hypothetical DPPH Radical Scavenging Activity Data
| Compound ID | Derivative Structure | DPPH Scavenging IC50 (µM) |
| BFPA-001 | R = H | 85.2 |
| BFPA-002 | R = CH3 | 62.7 |
| BFPA-003 | R = Cl | 71.4 |
| Ascorbic Acid (Control) | - | 15.8 |
Protocol 3: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Assay Plate Setup:
-
Add a defined volume of the test compound at various concentrations to the wells of the 96-well plate.
-
Add the DPPH solution to each well.
-
Include a control with the solvent and DPPH solution but no test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Diagram 3: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Application Note 4: Cytotoxic (Anti-cancer) Activity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay can be used to screen for the cytotoxic potential of this compound derivatives against various cancer cell lines.[8][9]
Table 4: Hypothetical Cytotoxicity Data (IC50)
| Compound ID | Derivative Structure | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| BFPA-001 | R = H | 45.2 | 78.1 | 62.5 |
| BFPA-002 | R = CH3 | 22.8 | 41.3 | 35.7 |
| BFPA-003 | R = Cl | 15.6 | 29.8 | 21.9 |
| Doxorubicin (Control) | - | 0.8 | 1.2 | 0.9 |
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include untreated control wells and solvent control wells.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Diagram 4: MTT Assay Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: 2-(2-Bromo-3-fluorophenyl)acetic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for the identification of novel lead compounds, starting from small, low-molecular-weight molecules or "fragments." These fragments, while often exhibiting modest affinity for their biological targets, serve as efficient starting points for optimization into potent and selective drug candidates. The fragment 2-(2-Bromo-3-fluorophenyl)acetic acid is a valuable constituent of a fragment library for several key reasons:
-
Rule of Three Compliance: With a molecular weight of 233.04 g/mol , it adheres to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), a common guideline for fragment library composition.
-
Chemical Tractability: The bromine atom provides a versatile synthetic handle for subsequent chemical elaboration. It allows for the exploration of the surrounding binding pocket through well-established cross-coupling reactions such as Suzuki or Buchwald-Hartwig, facilitating rapid structure-activity relationship (SAR) studies.
-
Fluorine Substitution: The fluorine atom can be advantageous for several reasons. It can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability. Furthermore, it serves as a sensitive probe in ¹⁹F-NMR screening, a powerful technique for detecting fragment binding.[1][2]
-
Carboxylic Acid Moiety: The acetic acid group is a common pharmacophore that can participate in key hydrogen bonding or ionic interactions within a protein's active site, often anchoring the fragment in a specific orientation.
This document provides a detailed overview of the application of this compound in a hypothetical FBDD campaign targeting a novel kinase involved in inflammatory signaling.
Hypothetical Case Study: Inhibition of Kinase XYZ
For the purpose of these application notes, we will consider a hypothetical FBDD campaign against "Kinase XYZ," a serine/threonine kinase implicated in a pro-inflammatory signaling cascade. The objective is to identify fragment hits that bind to the ATP-binding site of Kinase XYZ and to develop them into potent and selective inhibitors.
Fragment Screening Workflow
A typical FBDD workflow for screening this compound and other fragments against Kinase XYZ is outlined below.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Quantitative Data Summary
The following tables summarize hypothetical data from the screening and initial characterization of this compound and a follow-up analog against Kinase XYZ.
Table 1: Primary and Secondary Screening Data for Fragment Hits
| Fragment ID | Chemical Structure | Molecular Weight ( g/mol ) | Thermal Shift (ΔTm) (°C) | Dissociation Constant (Kd) via SPR (µM) |
| F1 | This compound | 233.04 | 2.5 | 450 |
| F2 | 2-(Phenyl)acetic acid | 136.15 | 1.2 | >1000 |
| F3 | 2-(2-Bromophenyl)acetic acid | 215.04 | 2.1 | 600 |
| F4 | 2-(3-Fluorophenyl)acetic acid | 154.14 | 1.8 | 850 |
Table 2: Initial SAR and Potency of an Elaborated Analog
| Compound ID | Chemical Structure | Molecular Weight ( g/mol ) | Dissociation Constant (Kd) via SPR (µM) | Kinase XYZ IC₅₀ (µM) |
| F1 | This compound | 233.04 | 450 | >500 |
| F1-A1 | 2-(2-(4-aminophenyl)-3-fluorophenyl)acetic acid | 261.26 | 25 | 42 |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This high-throughput primary screen identifies fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
-
Materials:
-
Kinase XYZ protein (0.2 mg/mL in assay buffer)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library, including this compound (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
-
-
Method:
-
Prepare a master mix of Kinase XYZ and SYPRO Orange dye in the assay buffer.
-
Dispense 20 µL of the master mix into each well of the qPCR plate.
-
Add 0.2 µL of each fragment stock solution to the appropriate wells (final fragment concentration: 100 µM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.
-
Calculate the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates a potential hit.
-
Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is used to confirm direct binding of the fragment to the target and to quantify the binding affinity (Kd).
-
Materials:
-
Biacore instrument (or similar)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.5
-
Kinase XYZ protein (for immobilization)
-
Fragment solutions (serial dilutions in running buffer)
-
-
Method:
-
Immobilize Kinase XYZ onto the CM5 sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the fragment (e.g., 10 µM to 1 mM for initial hits) over the protein surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the steady-state or kinetic binding data to a suitable model to determine the dissociation constant (Kd).
-
¹⁹F NMR Spectroscopy for Fragment Screening
The fluorine atom on this compound makes it an ideal candidate for ¹⁹F-NMR screening. Changes in the fluorine chemical shift or signal broadening upon addition of the target protein indicate binding.[1][2]
-
Materials:
-
NMR spectrometer with a fluorine probe
-
Kinase XYZ protein
-
This compound
-
NMR Buffer: 50 mM Phosphate, 100 mM NaCl, in 99.9% D₂O, pH 7.4
-
-
Method:
-
Acquire a 1D ¹⁹F-NMR spectrum of the fragment alone in the NMR buffer.
-
Prepare a sample containing the fragment and the Kinase XYZ protein (e.g., 200 µM fragment, 10 µM protein).
-
Acquire a 1D ¹⁹F-NMR spectrum of the fragment-protein mixture.
-
Compare the spectra. A change in the chemical shift, a decrease in signal intensity, or line broadening of the fluorine resonance indicates binding.
-
Hypothetical Signaling Pathway and Mechanism of Action
In our hypothetical scenario, Kinase XYZ is activated by an upstream inflammatory cytokine, leading to the phosphorylation and activation of a downstream transcription factor. This transcription factor then translocates to the nucleus and promotes the expression of pro-inflammatory genes. An inhibitor developed from the this compound fragment would bind to the ATP pocket of Kinase XYZ, preventing its catalytic activity and thereby blocking the downstream signaling cascade.
Caption: A hypothetical signaling pathway involving Kinase XYZ.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its physicochemical properties and synthetic tractability provide an excellent starting point for the discovery of novel therapeutics against a range of biological targets. The protocols and data presented herein, though based on a hypothetical case, illustrate a standard and effective approach for leveraging this and similar fragments in modern drug discovery.
References
Application Notes and Protocols for NMR Characterization of 2-(2-Bromo-3-fluorophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(2-Bromo-3-fluorophenyl)acetic acid and its common derivatives, such as esters and amides. The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and purity assessment, critical steps in the drug discovery and development pipeline.
Application Note 1: Structural Elucidation of this compound using ¹H, ¹³C, and ¹⁹F NMR
Introduction: this compound is a substituted phenylacetic acid derivative of interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. This note details the expected NMR spectral data.
Data Presentation:
Table 1: ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | t, J ≈ 8.0 Hz | 1H | H-5 |
| ~7.15 | m | 1H | H-4 |
| ~7.05 | m | 1H | H-6 |
| 3.75 | s | 2H | CH₂ |
| 11.5 (broad) | s | 1H | COOH |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | COOH |
| ~159.5 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~136.0 (d, ³JCF ≈ 5 Hz) | C-1 |
| ~129.0 (d, ³JCF ≈ 8 Hz) | C-5 |
| ~125.0 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~118.0 (d, ²JCF ≈ 22 Hz) | C-4 |
| ~114.0 (d, ²JCF ≈ 18 Hz) | C-2 |
| ~40.0 | CH₂ |
Table 3: ¹⁹F NMR (470 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -115.0 | m |
Application Note 2: NMR Characterization of Ethyl 2-(2-Bromo-3-fluorophenyl)acetate
Introduction: Esterification of this compound is a common synthetic transformation. This note provides the expected NMR data for the ethyl ester derivative, highlighting the key spectral changes upon esterification.
Data Presentation:
Table 4: ¹H NMR (500 MHz, CDCl₃) Spectral Data for Ethyl 2-(2-Bromo-3-fluorophenyl)acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.32 | t, J ≈ 8.0 Hz | 1H | H-5 |
| ~7.12 | m | 1H | H-4 |
| ~7.02 | m | 1H | H-6 |
| 4.20 | q, J = 7.1 Hz | 2H | OCH₂CH₃ |
| 3.68 | s | 2H | ArCH₂ |
| 1.25 | t, J = 7.1 Hz | 3H | OCH₂CH₃ |
Table 5: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for Ethyl 2-(2-Bromo-3-fluorophenyl)acetate
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C=O |
| ~159.4 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~136.2 (d, ³JCF ≈ 5 Hz) | C-1 |
| ~128.8 (d, ³JCF ≈ 8 Hz) | C-5 |
| ~124.8 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~117.8 (d, ²JCF ≈ 22 Hz) | C-4 |
| ~114.2 (d, ²JCF ≈ 18 Hz) | C-2 |
| ~61.5 | OCH₂CH₃ |
| ~40.2 | ArCH₂ |
| ~14.1 | OCH₂CH₃ |
Application Note 3: NMR Characterization of 2-(2-Bromo-3-fluorophenyl)-N-propylacetamide
Introduction: Amide derivatives are frequently synthesized to explore structure-activity relationships. This note presents the expected NMR data for the N-propyl amide of this compound.
Data Presentation:
Table 6: ¹H NMR (500 MHz, CDCl₃) Spectral Data for 2-(2-Bromo-3-fluorophenyl)-N-propylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | t, J ≈ 8.0 Hz | 1H | H-5 |
| ~7.10 | m | 1H | H-4 |
| ~7.00 | m | 1H | H-6 |
| ~5.8 (broad s) | s | 1H | NH |
| 3.60 | s | 2H | ArCH₂ |
| 3.25 | q, J = 6.8 Hz | 2H | NHCH₂CH₂CH₃ |
| 1.55 | sextet, J = 7.2 Hz | 2H | NHCH₂CH₂CH₃ |
| 0.92 | t, J = 7.4 Hz | 3H | NHCH₂CH₂CH₃ |
Table 7: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for 2-(2-Bromo-3-fluorophenyl)-N-propylacetamide
| Chemical Shift (δ) ppm | Assignment |
| ~169.8 | C=O |
| ~159.3 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~136.5 (d, ³JCF ≈ 5 Hz) | C-1 |
| ~128.5 (d, ³JCF ≈ 8 Hz) | C-5 |
| ~124.5 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~117.5 (d, ²JCF ≈ 22 Hz) | C-4 |
| ~114.5 (d, ²JCF ≈ 18 Hz) | C-2 |
| ~41.0 | NHCH₂CH₂CH₃ |
| ~40.5 | ArCH₂ |
| ~22.8 | NHCH₂CH₂CH₃ |
| ~11.4 | NHCH₂CH₂CH₃ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh 5-10 mg of the solid sample of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
For acidic samples, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
Protocol 2: ¹H NMR Data Acquisition
-
Insert the prepared NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.[1]
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.[1]
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and assign the chemical shifts.
Protocol 3: ¹³C NMR Data Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
Protocol 4: ¹⁹F NMR Data Acquisition
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often not necessary but can be used to simplify spectra.
-
Set the spectral width to an appropriate range, for example, from -50 to -200 ppm, to ensure the fluorine signal is observed.
-
A short relaxation delay (1-2 seconds) is typically sufficient.
-
Acquire a suitable number of scans (e.g., 32-64).
-
Process the data as with other 1D spectra.
-
Reference the spectrum to an external or internal standard, such as trifluoroacetic acid (TFA) at -76.55 ppm.[1][2]
Visualizations
Caption: Workflow for Synthesis and NMR Analysis.
Caption: Ligand-Induced Signaling and Inhibition.
References
Application Note: HPLC Method for Monitoring the Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid Derivatives
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving 2-(2-Bromo-3-fluorophenyl)acetic acid. This compound is a valuable building block in the synthesis of small molecule pharmaceuticals. The presented reversed-phase HPLC (RP-HPLC) method is suitable for monitoring the progress of reactions such as amide bond formation, identifying the consumption of the starting material, and the formation of the desired product. The protocol provides a reliable and reproducible approach for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in organic synthesis. Accurate and efficient monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the quality of the final product. HPLC is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of reaction components.[1] This application note provides a comprehensive protocol for the HPLC analysis of reactions involving this halogenated phenylacetic acid derivative, with a focus on amide coupling reactions, which are frequently employed in medicinal chemistry.[2][3]
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a binary or quaternary pump, an autosampler, and a column oven.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters: 0.45 µm PTFE or regenerated cellulose for sample filtration.[4]
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from its potential amide products and common reaction reagents.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2-3) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 40% B, 10-20 min: 40-70% B, 20-25 min: 70% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
Rationale for parameter selection:
-
A C18 column is a common choice for reversed-phase chromatography of small molecules.[5]
-
An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
-
A gradient elution is employed to effectively separate compounds with a range of polarities, which is typical in a reaction mixture.
-
A column temperature of 40°C can improve peak shape and reduce viscosity.
-
The detection wavelength of 220 nm is chosen for general aromatic compound detection. A DAD allows for the examination of the full UV spectrum of each peak for identity confirmation.
Sample Preparation Protocol
Proper sample preparation is critical for accurate and reproducible HPLC analysis.[7][8] The goal is to create a clean, particle-free sample in a solvent compatible with the mobile phase.
-
Reaction Quenching (if necessary): At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for HPLC analysis (typically in the range of 0.1 mg/mL). The dilution factor should be recorded for accurate quantification.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4]
-
Transfer: Transfer the filtered sample into an HPLC vial for analysis.
Standard Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the mobile phase starting condition (e.g., 60:40 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL. This working standard can be used for system suitability tests and for identifying the retention time of the starting material.
Data Presentation
Quantitative data from the HPLC analysis can be summarized in tables for easy comparison and tracking of reaction progress.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Example Reaction Monitoring Data
| Time Point (hours) | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - Product | Peak Area - Product | % Conversion |
| 0 | 8.5 | 1,250,000 | - | - | 0% |
| 1 | 8.5 | 875,000 | 12.2 | 350,000 | 28% |
| 2 | 8.5 | 500,000 | 12.2 | 700,000 | 56% |
| 4 | 8.5 | 125,000 | 12.2 | 1,050,000 | 84% |
| 6 | 8.5 | < 10,000 | 12.2 | 1,180,000 | >99% |
% Conversion can be estimated based on the relative peak areas of the starting material and product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing a reaction sample using the described HPLC method.
Caption: Workflow for HPLC analysis of reaction samples.
Method Parameter Relationships
This diagram shows the logical relationship between key HPLC method parameters and their impact on the quality of the chromatographic separation.
Caption: Relationship between HPLC parameters and analytical outcomes.
Conclusion
The HPLC method presented in this application note is a reliable and effective tool for monitoring reactions involving this compound. The detailed protocol for sample preparation and the specified chromatographic conditions provide a solid foundation for researchers in drug development and organic synthesis to achieve accurate and reproducible results. The provided workflow and relationship diagrams offer a clear visual guide to the experimental process and the underlying principles of the method.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 5. Small Molecule HPLC [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. organomation.com [organomation.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Note: High-Throughput LC-MS Analysis of 2-(2-Bromo-3-fluorophenyl)acetic acid and its Synthetic Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 2-(2-Bromo-3-fluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis, and its principal reaction products. The protocol is optimized for high-throughput screening of common synthetic transformations, including Suzuki-Miyaura coupling and amide bond formation. We provide comprehensive experimental protocols, from sample preparation to data acquisition and analysis. The methodologies presented are tailored for researchers, scientists, and drug development professionals requiring accurate and reproducible characterization of small molecule libraries.
Introduction
This compound is a versatile building block in medicinal chemistry due to its reactive handles: a carboxylic acid, an aryl bromide, and a fluorinated phenyl ring.[1][2][3][4][5][6] The carboxylic acid moiety is readily converted to amides and esters, while the aryl bromide is a prime substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][7][8][9][10] These reactions allow for the rapid generation of diverse chemical entities with potential therapeutic applications. Consequently, a reliable and efficient analytical method is paramount for monitoring reaction progress, identifying products and byproducts, and confirming the purity of synthesized compounds. This LC-MS protocol is designed to meet these analytical demands in a drug discovery and development setting.
Experimental Protocols
Sample Preparation
For optimal results, reaction mixtures should be quenched and diluted prior to LC-MS analysis. The following "dilute-and-shoot" method is suitable for a wide range of organic reaction solvents.[8][11]
Materials:
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
96-well plates or autosampler vials
-
0.22 µm PTFE syringe filters (if particulate matter is present)
Protocol:
-
From a representative aliquot of the reaction mixture, perform a 1:1000 dilution using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Vortex the diluted sample to ensure homogeneity.
-
If the sample is cloudy or contains solid particles, filter it through a 0.22 µm syringe filter.[11]
-
Transfer the final diluted sample to an appropriate autosampler vial or a well in a 96-well plate for injection into the LC-MS system.
Liquid Chromatography Conditions
A reverse-phase C18 column provides excellent separation for the parent compound and its non-polar to moderately polar derivatives.
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
Electrospray ionization (ESI) in both positive and negative ion modes is recommended for comprehensive analysis.
| Parameter | Setting |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV (positive), -3.0 kV (negative) |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Fragmentor | 175 V |
| Data Acquisition | Full Scan Mode. For quantitative studies, Targeted MS/MS (MRM) can be employed.[12] |
Data Presentation
The following tables summarize the expected m/z values for the starting material and representative products from Suzuki coupling and amide formation. The bromine atom imparts a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 Da, which is a key diagnostic feature for bromine-containing compounds.[13][14]
Table 1: Starting Material
| Compound Name | Molecular Formula | Exact Mass | Observed [M-H]⁻ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | C₈H₆BrFO₂ | 231.9502 | 230.9429 | 232.9585 |
Table 2: Hypothetical Suzuki Coupling Products
| Product Name | Molecular Formula | Exact Mass | Observed [M-H]⁻ (m/z) | Observed [M+H]⁺ (m/z) |
| 2-(3-Fluoro-2-phenylphenyl)acetic acid | C₁₄H₁₁FO₂ | 230.0743 | 229.0670 | 231.0826 |
| 2-(3-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid | C₁₃H₁₀FNO₂ | 231.0696 | 230.0623 | 232.0779 |
Table 3: Hypothetical Amide Formation Products
| Product Name | Molecular Formula | Exact Mass | Observed [M-H]⁻ (m/z) | Observed [M+H]⁺ (m/z) |
| 2-(2-Bromo-3-fluorophenyl)-N-methylacetamide | C₉H₉BrFNO | 244.9855 | N/A | 245.9938 |
| 2-(2-Bromo-3-fluorophenyl)-N-phenylacetamide | C₁₄H₁₁BrFNO | 307.0011 | N/A | 308.0094 |
Visualizations
The following diagrams illustrate the experimental workflow and the primary synthetic pathways discussed.
Caption: High-throughput LC-MS workflow.
References
- 1. This compound | C8H6BrFO2 | CID 26985274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. store.p212121.com [store.p212121.com]
- 7. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 958454-33-6|this compound|BLD Pharm [bldpharm.com]
- 12. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 13. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes: Synthesis of Novel Aurora Kinase B Inhibitors Using 2-(2-Bromo-3-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Overexpression of these kinases, particularly Aurora Kinase B (AURKB), is a common characteristic of various human cancers, making it a compelling target for the development of novel anticancer therapeutics.[1] Phenylacetic acid derivatives are important medical intermediates used in the synthesis of a wide range of bioactive molecules. The unique substitution pattern of 2-(2-Bromo-3-fluorophenyl)acetic acid, featuring a bromine atom for versatile palladium-catalyzed cross-coupling reactions and a fluorine atom to enhance metabolic stability and binding affinity, makes it an attractive starting scaffold for the synthesis of potent and selective enzyme inhibitors.
This document provides detailed protocols for the synthesis of a novel Aurora Kinase B inhibitor, 2-(2-((4-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)-3-fluorophenyl)acetic acid (BKF-101) , using this compound as a key starting material. The primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form a key carbon-carbon bond.[2]
Materials and Methods
General Synthesis Workflow
The synthesis of the target inhibitor BKF-101 from this compound is proposed via a multi-step synthetic route. The key step is a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and the bromo-functionalized starting material.
Protocol 1: Synthesis of Methyl 2-(2-bromo-3-fluorophenyl)acetate (Intermediate A)
This protocol outlines the esterification of the starting carboxylic acid to protect the acid functionality during the subsequent coupling reaction.
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Synthesis of Coupled Ester
This protocol describes the core coupling reaction to form the biaryl scaffold.
-
In a dry round-bottom flask, combine Methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 mmol), 4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol) to the flask.
-
Under a positive flow of inert gas, add a degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired coupled ester product.
Protocol 3: Hydrolysis to Yield Final Inhibitor BKF-101
This final step deprotects the carboxylic acid to yield the active inhibitor.
-
Dissolve the coupled ester intermediate (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL).
-
Add lithium hydroxide (LiOH) (1.5 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product, BKF-101.
Quantitative Data
The inhibitory activity of the synthesized compound BKF-101 was evaluated against Aurora Kinase A and B to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a standard in vitro kinase assay.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AURKA/AURKB) |
| BKF-101 | Aurora Kinase B | 15 | 150 |
| Aurora Kinase A | 2250 | ||
| Reference Inhibitor | Aurora Kinase B | 25 | 100 |
| Aurora Kinase A | 2500 |
Data are hypothetical and presented for illustrative purposes, based on activities of similar quinazoline-based inhibitors.
Biological Context: Aurora Kinase B Signaling Pathway
Aurora Kinase B is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis during mitosis. Inhibition of AURKB disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(2-Bromo-3-fluorophenyl)acetic acid
Welcome to the technical support center for the Suzuki-Miyura cross-coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the conditions for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this substrate presents several challenges:
-
Electron-deficient aryl bromide: The fluorine atom is an electron-withdrawing group, which can make the oxidative addition of the palladium catalyst to the carbon-bromine bond slower.[1][2]
-
Free carboxylic acid: The carboxylic acid moiety can interfere with the reaction in several ways. It can react with the basic conditions, potentially deactivating the catalyst by forming a carboxylate that coordinates to the palladium center.[3] It may also affect the solubility of the starting material.
-
Steric hindrance: The ortho-substitution of both the bromine atom and the acetic acid group can sterically hinder the approach of the palladium catalyst.
Q2: Should I protect the carboxylic acid group before performing the Suzuki coupling?
A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often recommended strategy to avoid potential complications.[3] This prevents the free acid from interfering with the basic reaction conditions and can improve solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction. However, successful couplings with free carboxylic acids have been reported, often requiring careful selection of the base and reaction conditions.[4]
Q3: What are the most common side reactions to look out for?
A3: Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen in the reaction mixture.[6][7]
-
Dehalogenation: The bromo- MIDA boronate can be reduced, replacing the bromine with a hydrogen atom.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[7] Thoroughly degassing solvents and the reaction mixture is crucial for achieving high yields and reproducibility.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ensure ligands are not oxidized. Consider using a pre-catalyst that is more stable. |
| Inappropriate Base | The choice of base is critical. For substrates with free carboxylic acids, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH to minimize side reactions. A screening of different bases is recommended.[6][8][9] |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system. Common solvents include dioxane, THF, and DMF, often in a mixture with water.[10][11] |
| Low Reaction Temperature | While some Suzuki couplings can proceed at room temperature, heating is often necessary, typically in the range of 80-110 °C. |
| Catalyst Deactivation by Carboxylic Acid | As mentioned in the FAQs, protecting the carboxylic acid as an ester is a reliable strategy to prevent this issue.[3] |
Problem 2: Significant Byproduct Formation (Homocoupling, Protodeboronation)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Unstable Boronic Acid | Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable than the corresponding boronic acid and less prone to protodeboronation. |
| Excessively Strong Base or Aqueous Conditions | If protodeboronation is a major issue, consider using a weaker, non-aqueous base or minimizing the amount of water in the reaction. |
Data Presentation: Comparison of Reaction Conditions for Analogous Systems
Since specific data for the Suzuki coupling of this compound is limited, the following tables present data from analogous systems to guide optimization.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of a Substituted Aryl Bromide
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 18 | 65 | [6] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 94 | [6] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 1 | 98 | [12] |
| Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane | 80 | 12 | 95 | [13] |
Table 2: Influence of Base on the Suzuki Coupling of Bromobenzoic Acid with Phenylboronic Acid
| Base (2 equiv) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | H₂O | RT | 1.5 | 99 | [4] |
| Na₂CO₃ | Pd(OAc)₂ | Toluene/H₂O | 90 | 12 | 85 | [11] |
| Cs₂CO₃ | Pd(dppf)Cl₂ | THF/H₂O | 100 | 2 | 90 | |
| K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 16 | 92 | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of the Methyl Ester of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
Methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2-(2-bromo-3-fluorophenyl)acetate, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic Acid Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid amides. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound amides?
The primary challenges in this synthesis arise from the steric hindrance and electronic effects of the substituents on the phenyl ring. The ortho-bromo group can sterically hinder the approach of reagents to the carboxylic acid and the subsequent amine nucleophile. Both the bromo and fluoro substituents are electron-withdrawing, which can affect the reactivity of the carboxylic acid.
Q2: Which coupling reagents are most effective for the amidation of this sterically hindered acid?
For sterically hindered carboxylic acids like this compound, more potent coupling reagents are often required. While standard carbodiimide reagents like DCC and EDC can be used, they may lead to lower yields or require longer reaction times. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure) is highly recommended to improve efficiency and suppress side reactions.[1] For particularly challenging couplings, uronium-based reagents like HATU or phosphonium-based reagents like PyBOP may provide better results.[2]
Q3: What are common side reactions to watch out for during the amidation step?
Common side reactions include:
-
N-acylurea formation: This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges before the amine attacks. This is a common issue with carbodiimide coupling agents.
-
Racemization: If the alpha-carbon of a chiral amine or carboxylic acid is susceptible, racemization can occur, especially at elevated temperatures or with strong bases.
-
Epimerization: Similar to racemization, this can be a concern when working with chiral centers. Using additives like HOBt or HOAt can help minimize this.[3]
Q4: How can I purify the final this compound amide product?
Purification can typically be achieved through standard techniques such as:
-
Aqueous work-up: Washing the organic layer with dilute acid, base, and brine can remove unreacted starting materials, coupling agents, and byproducts. For instance, the urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[4]
-
Crystallization: If the amide is a solid, recrystallization from a suitable solvent system is an effective method for purification.
-
Column chromatography: Silica gel chromatography is a common method for separating the desired amide from impurities. The choice of eluent will depend on the polarity of the specific amide.
Troubleshooting Guides
Low Yield in Amidation Reaction
| Observation | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents are anhydrous. - Use a more potent coupling reagent (e.g., HATU, PyBOP). - Increase the amount of coupling reagent to 1.2-1.5 equivalents. |
| Steric hindrance from the ortho-bromo group. | - Increase the reaction temperature (monitor for side reactions). - Prolong the reaction time. - Consider converting the carboxylic acid to the more reactive acid chloride before adding the amine. | |
| Low nucleophilicity of the amine. | - Use a less sterically hindered amine if possible. - Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure the amine is deprotonated. | |
| Significant amount of unreacted starting material | Insufficient reaction time or temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature. |
| Deactivation of the coupling reagent by moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Presence of Impurities in the Final Product
| Observation | Possible Impurity | Troubleshooting and Purification |
| An additional spot on TLC with a similar Rf to the product | N-acylurea byproduct (from DCC or EDC coupling). | - If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. - If using EDC, the byproduct is water-soluble and can be removed with an aqueous work-up.[4] |
| Broad NMR signals or multiple sets of peaks for the product | Presence of rotamers. | - This is common for amides due to restricted rotation around the C-N bond. - Acquiring the NMR spectrum at a higher temperature can sometimes coalesce the signals into a single set of sharper peaks. |
| Unexpected peaks in the NMR spectrum | Side products from reactions with the bromo or fluoro substituents. | - While generally stable, under harsh conditions, these groups could potentially react. - Ensure reaction conditions are not overly aggressive (e.g., excessively high temperatures or very strong bases). - Purify carefully using column chromatography with an optimized eluent system. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is adapted from the Willgerodt-Kindler reaction, a common method for synthesizing aryl-acetic acids from the corresponding acetophenones.[5][6][7]
Workflow Diagram:
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Procedure:
-
To a round-bottom flask, add 2-bromo-3-fluoroacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add a solution of concentrated sulfuric acid in aqueous ethanol.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound Amides (General Protocol using EDC/HOBt)
This protocol describes a general method for the amidation of this compound with a primary amine using EDC and HOBt.
Workflow Diagram:
Caption: General workflow for the amidation reaction.
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]
Quantitative Data Summary (Representative)
The following table provides representative data for amide coupling reactions of substituted phenylacetic acids. Actual results for this compound may vary.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield Range |
| EDC·HCl | HOBt | DIPEA | DMF | 12-24 h | 60-85% |
| DCC | DMAP | - | DCM | 12-18 h | 55-80% |
| HATU | - | DIPEA | DMF | 2-6 h | 75-95% |
| PyBOP | - | DIPEA | DCM | 4-8 h | 70-90% |
Characterization Data (Representative for an N-benzyl amide derivative)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 8H, Ar-H), 6.05 (br s, 1H, NH), 4.50 (d, J = 5.6 Hz, 2H, NCH₂), 3.80 (s, 2H, C(O)CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 158.0 (d, J = 245 Hz), 138.0, 135.5, 130.0, 128.8, 127.8, 127.5, 125.0 (d, J = 3 Hz), 122.0 (d, J = 18 Hz), 115.0 (d, J = 23 Hz), 44.0, 41.5.
-
MS (ESI): m/z calculated for C₁₅H₁₃BrFNO [M+H]⁺, found [M+H]⁺.
Note: The provided protocols and data are representative and may require optimization for specific substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(2-Bromo-3-fluorophenyl)acetic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Bromo-3-fluorophenyl)acetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Crystallization | - The compound is too soluble in the chosen solvent. - Insufficient cooling or precipitation time. - Use of an excessive amount of solvent. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Common choices for phenylacetic acids include toluene, hexanes/ethyl acetate mixtures, or water (if the compound is sufficiently polar or as a salt). - Ensure the solution is cooled slowly to allow for proper crystal formation and then chilled in an ice bath for at least an hour. - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The melting point of the compound is below the temperature of the crystallization solvent. | - Attempt to purify the crude material by column chromatography before crystallization. - Try a different solvent system. Sometimes adding a co-solvent can induce crystallization. - "Scratching" the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Co-elution of the product with impurities of similar polarity. - Column overloading. | - Systematically vary the mobile phase polarity. A common starting point for phenylacetic acids is a hexane/ethyl acetate gradient. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape for acidic compounds. - If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or switching to preparative HPLC for higher resolution. - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Product is Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification to remove unreacted starting materials. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - If starting materials and product have different polarities, column chromatography should provide good separation. If they are very similar, recrystallization might be effective if their solubilities differ significantly in a particular solvent. |
| Product is Contaminated with Side-Products | - Non-selective reaction conditions. - Decomposition of product during workup or purification. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side-product formation. - Use milder purification techniques. For example, avoid unnecessarily strong acids or bases during extraction if the product is sensitive. Column chromatography is generally a mild purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis can leave residual nitrile. Other potential impurities could be regioisomers or products of debromination or defluorination, depending on the reaction conditions.
Q2: Can I use recrystallization as the sole purification method for my this compound derivative?
A2: Recrystallization can be a very effective purification method if the crude product is relatively pure (>90%) and the impurities have significantly different solubility profiles from the desired product. However, for complex mixtures or to remove impurities with similar properties, it is often used as a final purification step after chromatographic separation.
Q3: What is a good starting point for developing a column chromatography method for these compounds?
A3: For silica gel column chromatography, a good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. For a carboxylic acid, you can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. Adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can help to sharpen the peaks of acidic compounds and prevent tailing.
Q4: When should I consider using preparative HPLC instead of flash column chromatography?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is recommended when you need very high purity (>99%) or when impurities are very difficult to separate by flash chromatography due to similar polarities. While more expensive and time-consuming for large quantities, preparative HPLC offers significantly higher resolution.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon before filtration and subsequent purification steps like crystallization. However, be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for purifying phenylacetic acid derivatives.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. A common mobile phase is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid added for acidic compounds.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Strategy Workflow
Caption: A decision-making workflow for the purification of this compound derivatives.
Technical Support Center: 2-(2-Bromo-3-fluorophenyl)acetic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromo-3-fluorophenyl)acetic acid. The information is designed to help you anticipate and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: Based on the reactivity of the phenylacetic acid functional group and the substitution pattern of the aromatic ring, the following are potential common side products:
-
Decarboxylation Product: Especially when heated, this compound can undergo decarboxylation to yield 1-bromo-2-fluoro-3-methylbenzene.
-
N-Acylurea Adduct: In amide coupling reactions using carbodiimide reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the desired amine.[1][2]
-
Self-Condensation Product: Under certain activation conditions, the carboxylic acid can react with another molecule of itself to form an anhydride.
-
Intramolecular Cyclization Product: Although less common under standard conditions, there is a possibility of intramolecular cyclization, particularly under conditions that favor nucleophilic substitution of the aryl bromide, to form a lactone-type structure.
Q2: I am seeing a significant amount of a non-polar impurity in my reaction mixture after an amide coupling reaction. What could it be?
A2: A common non-polar impurity in amide coupling reactions is the decarboxylation product, 1-bromo-2-fluoro-3-methylbenzene. This is more likely to occur if the reaction is heated for an extended period. To confirm its identity, you can analyze the impurity by GC-MS or NMR spectroscopy and compare it with the expected fragmentation pattern or chemical shifts.
Q3: My amide coupling reaction with EDC is sluggish and gives a poor yield. What could be the issue?
A3: Several factors can contribute to a low yield in EDC-mediated amide couplings. A common issue is the formation of the N-acylurea byproduct, which consumes the activated acid.[1] The reaction of the activated HOBt ester with electron-deficient amines can also be slow.[3] To improve the yield, consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable activated ester intermediate. Additionally, ensure your reagents are anhydrous, as water can hydrolyze the activated intermediate.
Troubleshooting Guides
Issue 1: Formation of an Unknown Side Product in Amide Coupling
Symptoms:
-
A significant peak in the LC-MS or TLC that does not correspond to the starting material or the desired product.
-
The mass of the side product corresponds to the mass of the starting carboxylic acid minus CO2.
-
The side product is significantly less polar than the starting material and the desired amide.
Possible Cause:
-
Decarboxylation: The reaction temperature may be too high, or the reaction time too long, leading to the loss of carbon dioxide.
Solutions:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., room temperature or 0 °C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a Milder Coupling Agent: Consider using a coupling agent that does not require high temperatures for activation.
Issue 2: Presence of a Persistent Impurity with a Mass Corresponding to (Carboxylic Acid + Coupling Agent - H2O)
Symptoms:
-
An impurity that is difficult to remove by standard purification methods (e.g., silica gel chromatography).
-
The mass of the impurity matches that of an adduct between your carboxylic acid and the carbodiimide coupling agent (e.g., EDC or DCC).
Possible Cause:
-
N-Acylurea Formation: The activated O-acylisourea intermediate has rearranged to form a stable, unreactive N-acylurea.[1][2]
Solutions:
-
Add an Activating Agent: Incorporate HOBt or NHS into your reaction protocol. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.
-
Control Stoichiometry: Use a slight excess of the amine relative to the carboxylic acid to trap the activated intermediate before it has a chance to rearrange.
-
Optimize Reagent Addition: Add the coupling agent to a solution of the carboxylic acid and HOBt/NHS first, allow the active ester to form, and then add the amine.
Quantitative Data on Side Product Formation (Hypothetical)
The following table provides hypothetical data on the percentage of a major side product (decarboxylation) observed under different reaction conditions during an amide coupling reaction of this compound with a generic amine.
| Reaction Temperature (°C) | Reaction Time (h) | Coupling Agent | Additive | Desired Product Yield (%) | Decarboxylation Product (%) |
| 25 | 24 | EDC | HOBt | 85 | < 1 |
| 50 | 24 | EDC | HOBt | 70 | 15 |
| 80 | 12 | EDC | HOBt | 55 | 30 |
| 25 | 24 | HATU | - | 90 | < 1 |
This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
-
Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Common side product pathways in reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in amide coupling reactions.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Cyanide Displacement and Hydrolysis
This two-step route involves the conversion of a 2-bromo-3-fluorobenzyl halide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
Q1: My cyanation reaction to form 2-(2-Bromo-3-fluorophenyl)acetonitrile is sluggish and gives a low yield. What are the possible causes and solutions?
A1: Low yields in the cyanation step can be attributed to several factors:
-
Poor leaving group on the benzyl halide: Ensure you are starting with 2-bromo-3-fluorobenzyl bromide or iodide, as chlorides are less reactive.
-
Low reactivity of the cyanide salt: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to increase the nucleophilicity of the cyanide ion in the organic phase.
-
Solvent choice: Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally effective for this SN2 reaction.
-
Side reactions: Overheating can lead to elimination reactions, especially with a sterically hindered substrate. Maintain a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
Q2: The hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile to the carboxylic acid is incomplete, and I isolate the amide intermediate. How can I drive the reaction to completion?
A2: Incomplete hydrolysis is a common issue. To ensure full conversion to the carboxylic acid, consider the following:
-
Harsher reaction conditions: Both acidic and basic hydrolysis may require prolonged heating under reflux.[1][2] Increasing the reaction time or temperature can help drive the reaction to completion.
-
Choice of hydrolysis method:
-
Acidic Hydrolysis: Using a strong acid like concentrated HCl or a mixture of sulfuric acid and water and heating for several hours is often effective.[2]
-
Basic Hydrolysis: A concentrated solution of NaOH or KOH in water or an alcohol/water mixture, followed by acidification, is a standard method.[2] For sterically hindered nitriles, a higher concentration of the base and a longer reflux time may be necessary.
-
-
Monitoring the reaction: Use TLC or HPLC to monitor the disappearance of both the starting nitrile and the intermediate amide before working up the reaction.
Q3: I am observing significant byproduct formation during the hydrolysis of the nitrile. What are these byproducts and how can I minimize them?
A3: Potential byproducts can include decarboxylation products or products from the reaction of the halide substituents. To minimize their formation:
-
Control the temperature: Excessive heat during hydrolysis can sometimes lead to unwanted side reactions. Use the minimum temperature required for a reasonable reaction rate.
-
Inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
-
Purification: If byproducts are formed, purification by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water) is often effective.
Route 2: Grignard Carboxylation
This route involves the formation of a Grignard reagent from 2-bromo-3-fluorobenzyl bromide, followed by reaction with carbon dioxide.
Q4: I am having difficulty initiating the formation of the Grignard reagent from 2-bromo-3-fluorobenzyl bromide. What can I do?
A4: Initiation of Grignard reagent formation can be challenging. Here are some troubleshooting tips:
-
Strictly anhydrous conditions: Ensure all glassware is flame-dried and the solvent (typically diethyl ether or THF) is anhydrous. Any moisture will quench the Grignard reagent.
-
Activation of magnesium: Use fresh magnesium turnings. If the reaction is still sluggish, you can activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle before the reaction.
-
Initiation temperature: A gentle warming of a small portion of the reaction mixture may be required to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.
Q5: The yield of my Grignard carboxylation is low, and I recover a significant amount of the starting material or coupling byproducts. Why is this happening?
A5: Low yields in Grignard carboxylation can be due to several reasons:
-
Inefficient Grignard formation: As discussed in Q4, ensure complete formation of the Grignard reagent.
-
Reaction with CO₂: The reaction with carbon dioxide should be carried out at a low temperature (e.g., by pouring the Grignard solution over crushed dry ice). Adding dry ice to the Grignard solution can lead to localized high concentrations of the Grignard reagent and side reactions.
-
Wurtz coupling: The formation of a bibenzyl derivative (Wurtz coupling product) is a common side reaction. This can be minimized by slow, controlled addition of the benzyl bromide to the magnesium turnings during the Grignard formation.
-
Presence of acidic protons: The Grignard reagent is a strong base and will be quenched by any acidic protons in the starting material or solvent.
Route 3: Willgerodt-Kindler Reaction
This method involves the conversion of 2'-bromo-3'-fluoroacetophenone to a thioamide, followed by hydrolysis.
Q6: The Willgerodt-Kindler reaction of my substituted acetophenone gives a complex mixture and low yield of the desired thiomorpholide. How can I optimize this reaction?
A6: The Willgerodt-Kindler reaction is known to sometimes produce messy reaction mixtures. Optimization can significantly improve the outcome:
-
Reagent stoichiometry: The ratio of the ketone, sulfur, and morpholine can be critical. An excess of sulfur and morpholine is often used.
-
Temperature and reaction time: The reaction typically requires high temperatures (refluxing in a high-boiling solvent like pyridine or DMF). Optimization of both temperature and reaction time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts.[3]
-
Microwave irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.
Q7: The hydrolysis of the thiomorpholide to the final carboxylic acid is proving difficult. What are the recommended conditions?
A7: Hydrolysis of the intermediate thioamide can be challenging. Effective methods include:
-
Acidic or basic hydrolysis: Refluxing with a strong acid (e.g., concentrated HCl or H₂SO₄ in acetic acid) or a strong base (e.g., NaOH or KOH in a water/alcohol mixture) is typically required.[4]
-
Use of additives: In some cases, the addition of a phase-transfer catalyst can facilitate the hydrolysis.
-
Monitoring: As with nitrile hydrolysis, it is important to monitor the reaction to ensure the complete disappearance of the starting thioamide.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key synthetic steps, based on analogous reactions reported in the literature. Note that yields can vary depending on the specific substrate and reaction scale.
| Route 1: Cyanide Displacement & Hydrolysis | |||
| Step | Reagents & Conditions | Typical Yield | Potential Issues |
| Cyanation of Benzyl Halide | NaCN, DMSO, 60-80 °C, 4-6 h | 70-90% | Incomplete reaction, elimination byproducts |
| Nitrile Hydrolysis (Acidic) | conc. H₂SO₄/H₂O, reflux, 3-6 h | 75-85% | Incomplete hydrolysis (amide formation) |
| Nitrile Hydrolysis (Basic) | 20% NaOH (aq), reflux, 4-8 h, then acidify | 80-95% | Incomplete hydrolysis, salt formation |
| Route 2: Grignard Carboxylation | |||
| Step | Reagents & Conditions | Typical Yield | Potential Issues |
| Grignard Formation | Mg turnings, I₂ (cat.), dry THF, reflux | >90% (in situ) | Failure to initiate, Wurtz coupling |
| Carboxylation | Solid CO₂ (dry ice), -78 °C, then H₃O⁺ workup | 60-80% | Low yield due to quenching, byproduct formation |
| Route 3: Willgerodt-Kindler Reaction | |||
| Step | Reagents & Conditions | Typical Yield | Potential Issues |
| Thioamide Formation | Sulfur, morpholine, reflux, 4-12 h | 50-70% | Complex reaction mixture, low yield |
| Thioamide Hydrolysis | conc. H₂SO₄, acetic acid, H₂O, reflux, 6-12 h | 70-90% | Difficult hydrolysis, byproduct formation |
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the nitrile hydrolysis route. These should be adapted and optimized based on laboratory-specific conditions and in-process monitoring.
Protocol 1: Synthesis of 2-(2-Bromo-3-fluorophenyl)acetonitrile
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium cyanide (1.2 eq.) and anhydrous DMSO (5 mL per gram of benzyl bromide).
-
Reaction: Heat the mixture to 60 °C with stirring. Slowly add a solution of 2-bromo-3-fluorobenzyl bromide (1.0 eq.) in anhydrous DMSO (2 mL per gram) via the dropping funnel over 30 minutes.
-
Monitoring: After the addition is complete, maintain the temperature at 60-70 °C and monitor the reaction by TLC or HPLC until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to afford 2-(2-bromo-3-fluorophenyl)acetonitrile as a solid.
Protocol 2: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile to this compound (Acidic Conditions)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromo-3-fluorophenyl)acetonitrile (1.0 eq.).
-
Reaction: Carefully add a 1:1 mixture of concentrated sulfuric acid and water (10 mL per gram of nitrile). Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting nitrile and the intermediate amide (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to pH paper.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield a crystalline solid.[5]
Visualizations
Synthetic Workflow: Nitrile Hydrolysis Route
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Troubleshooting Logic: Low Yield in Grignard Carboxylation
References
troubleshooting failed reactions with 2-(2-Bromo-3-fluorophenyl)acetic acid
Technical Support Center: 2-(2-Bromo-3-fluorophenyl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in their experiments. The content is structured to address common challenges encountered during synthesis, particularly in coupling reactions.
Section 1: General Handling and Purity
This section covers basic questions about the starting material itself.
FAQs
Q1: What are the typical appearance and storage conditions for this compound?
A1: this compound is typically a white to yellow or pale cream solid.[1][2] It should be stored at room temperature in a well-sealed container, away from moisture.
Q2: My starting material appears discolored. Can I still use it?
A2: Minor discoloration (pale yellow) may not affect reactivity for many applications. However, significant darkening could indicate decomposition. We recommend checking the purity via techniques like NMR or HPLC. If impurities are detected, purification by recrystallization may be necessary before use.
Q3: What are the key safety considerations when handling this compound?
A3: Like many phenylacetic acid derivatives, this compound can be an irritant. It is reported to cause skin and serious eye irritation.[1][3] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[1][4]
Section 2: Troubleshooting Amide Coupling Reactions
The carboxylic acid moiety is a key functional handle for forming amide bonds, a common transformation in drug discovery.
FAQs
Q1: My amide coupling reaction with this compound is showing low yield. What are the common causes?
A1: Low yields in amide coupling reactions are often traced back to a few key issues:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If the coupling reagent is old or insufficient, this activation will be incomplete.
-
Moisture: Water can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid and quenching the coupling reagent. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Base Incompatibility: The choice and amount of base are critical. An inappropriate base can cause side reactions or fail to effectively scavenge the acid produced during the reaction. For amine hydrochloride salts, an additional equivalent of a non-nucleophilic base (like DIPEA or NMM) is required.
-
Steric Hindrance: While this compound itself is not exceptionally hindered, a bulky amine partner can slow the reaction rate. In such cases, longer reaction times, gentle heating, or more potent coupling reagents may be needed.
Q2: Which coupling reagents are recommended for this substrate?
A2: A variety of modern coupling reagents are effective. The choice often depends on the scale of the reaction, the sensitivity of the substrates, and cost. Below is a comparison of common options.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Common Name | Key Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide-based | Water-soluble byproducts, cost-effective. | Can cause racemization in chiral substrates. |
| HATU | Uronium-based | High reactivity, fast reaction times, low racemization.[5] | More expensive, byproducts can be hard to remove. |
| T3P | Phosphonic Anhydride | High yields, byproducts are water-soluble. | Often requires pyridine as a base/solvent. |
| DCC | Carbodiimide-based | Inexpensive and effective. | Byproduct (DCU) is insoluble and requires filtration. |
Q3: I am observing an unexpected side product. What could it be?
A3: A common side reaction, especially when using carbodiimide reagents like DCC or EDC, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. Using an additive like HOBt or HOAt can suppress this side reaction.
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5]
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base is typically required.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualization: Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Section 3: Troubleshooting Suzuki Cross-Coupling Reactions
The aryl bromide functionality is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
FAQs
Q1: My Suzuki coupling reaction is failing. I am only recovering starting material. What is the most likely issue?
A1: Failure of a Suzuki coupling reaction involving this substrate often points to issues related to the free carboxylic acid group.
-
Catalyst Inhibition: The acidic proton of the carboxylic acid can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]
-
Base Stoichiometry: A sufficient amount of base is crucial. You need enough base to not only drive the catalytic cycle (transmetalation step) but also to deprotonate the carboxylic acid. Using at least one extra equivalent of base is recommended.[6]
-
Solubility Issues: The deprotonated carboxylate salt of the starting material may not be soluble in the organic solvent, preventing it from participating in the reaction.[6] This is particularly problematic in biphasic solvent systems where the salt may partition into the aqueous layer.[6]
-
Inactive Catalyst: Ensure your palladium catalyst and phosphine ligands have not degraded due to improper storage (exposure to air/moisture). Using a pre-catalyst, like a G4 Buchwald pre-catalyst, can often improve reliability.[7]
Q2: Should I protect the carboxylic acid group before attempting the Suzuki coupling?
A2: Protecting the carboxylic acid is a robust strategy to circumvent the issues mentioned above. By converting the acid to an ester (e.g., a methyl or ethyl ester), you remove the problematic acidic proton. This simplifies the reaction setup, as you no longer need excess base, and it improves solubility in common organic solvents.[6] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Visualization: Decision Workflow for Suzuki Coupling Strategy
Caption: Decision tree for Suzuki coupling strategy.
Q3: What are the recommended conditions (catalyst, base, solvent) for a direct Suzuki coupling (without protection)?
A3: Success with direct coupling requires careful optimization. The conditions below are a good starting point, based on general literature for similar substrates.
Table 2: Recommended Starting Conditions for Direct Suzuki Coupling
| Component | Recommendation | Rationale / Comments |
| Catalyst | Pd(dppf)Cl₂ or a Buchwald pre-catalyst (e.g., XPhos Pd G3/G4) | Dppf is a robust ligand, while Buchwald systems are highly active and good for challenging substrates.[8][9] |
| Ligand | (If not using a pre-catalyst) SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[10] |
| Base | K₂CO₃ or K₃PO₄ (3-4 equivalents) | Carbonates and phosphates are effective. Multiple equivalents are needed to deprotonate the acid and facilitate the catalytic cycle.[8] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DMF | A polar aprotic solvent system is often required to help solubilize the carboxylate salt.[11] |
| Temperature | 80-110 °C | Suzuki couplings typically require heating to proceed at a reasonable rate. |
Q4: How does the ortho-fluoro substituent affect the reaction?
A4: The fluorine atom at the 3-position (ortho to the bromine) has an electron-withdrawing inductive effect. This can make the C-Br bond more polarized and potentially more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle. This effect is generally considered beneficial for the reaction rate.
Experimental Protocol: Suzuki Coupling (Protection Route)
Step A: Esterification
-
Dissolve this compound (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, remove the methanol under reduced pressure, and perform a standard aqueous workup to isolate the methyl ester.
Step B: Suzuki Coupling
-
In a flask, combine the methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 eq), the desired boronic acid or ester (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvents (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the coupled ester.
Step C: Hydrolysis (Deprotection)
-
Dissolve the purified ester in a solvent mixture like THF/MeOH/H₂O.
-
Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq).
-
Stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Neutralize the mixture with 1M HCl until the solution is acidic (pH ~2-3), and extract the product with an organic solvent.
-
Wash, dry, and concentrate to yield the final carboxylic acid product.
Visualization: Troubleshooting Failed Suzuki Reactions
References
- 1. This compound | 958454-33-6 [sigmaaldrich.com]
- 2. A16900.06 [thermofisher.com]
- 3. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for 2-(2-Bromo-3-fluorophenyl)acetic Acid Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the temperature for various palladium-catalyzed cross-coupling reactions involving 2-(2-Bromo-3-fluorophenyl)acetic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with amines), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes).
Q2: What is the primary challenge when heating this compound in coupling reactions?
A2: The primary challenge is the potential for decarboxylation of the phenylacetic acid moiety at elevated temperatures, leading to the formation of 1-bromo-2-fluorobenzene as a significant byproduct. This side reaction is often catalyzed by the palladium catalyst itself.
Q3: How does the ortho-bromo-fluoro substitution pattern affect the reaction?
A3: The ortho-substitution can introduce steric hindrance, which may require higher temperatures or more active catalyst systems to achieve a good reaction rate. However, this must be balanced against the risk of decarboxylation.
Q4: Are there any general temperature guidelines for these coupling reactions?
A4: Yes, while optimization is always necessary, here are some general starting points:
-
Sonogashira Coupling: Can often be performed at or slightly above room temperature.
-
Suzuki-Miyaura Coupling: Typically requires moderate heating, often in the range of 70-110 °C.
-
Buchwald-Hartwig Amination: Usually requires temperatures between 80-120 °C.
-
Heck Coupling: Often requires the highest temperatures, typically in the range of 100-140 °C.
Q5: When should I consider using microwave irradiation?
A5: Microwave heating can be a valuable tool to rapidly screen reaction conditions and can sometimes provide higher yields in shorter reaction times compared to conventional heating.[1] For instance, Buchwald-Hartwig aminations have been successfully performed at 130-150 °C using microwave irradiation.[1]
II. Troubleshooting Guides
A. Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for the onset of product formation and any potential side products. |
| Catalyst deactivation. | Ensure you are using a high-quality catalyst and ligand, and that all solvents and reagents are properly degassed. The pyridine-like nitrogen in some coupling partners can poison the catalyst. |
| Inefficient transmetalation (Suzuki). | A stronger base or a different solvent system may be required. For sterically hindered substrates, higher temperatures are often necessary. |
| Poor solubility of reactants. | Choose a solvent that ensures all components are soluble at the reaction temperature. Common high-boiling solvents include toluene, dioxane, and DMF. |
B. Significant Byproduct Formation
| Observed Byproduct | Potential Cause & Troubleshooting Steps |
| Decarboxylation Product (1-bromo-2-fluorobenzene) | Cause: The reaction temperature is too high. Solution: Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider screening different ligands or catalyst systems that are more active at lower temperatures. Protecting the carboxylic acid as an ester can also mitigate this issue. |
| Homocoupling of Coupling Partner | Cause: Presence of oxygen in the reaction. Solution: Ensure all solvents and the reaction vessel are thoroughly degassed. Using a pre-catalyst that is already in the Pd(0) state can also be beneficial. |
| Protodeboronation (Suzuki) | Cause: The boronic acid is unstable under the reaction conditions. Solution: Use a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and temperature. |
III. Experimental Protocols & Data
A. Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.
General Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Temperature Optimization Data (Hypothetical):
| Temperature (°C) | Yield of Desired Product (%) | Yield of Decarboxylation Byproduct (%) |
| 70 | 45 | < 5 |
| 90 | 75 | 10 |
| 110 | 60 | 30 |
Note: This data is illustrative and will vary depending on the specific reactants, catalyst, and base used.
B. Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
General Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Temperature Optimization Data (Hypothetical):
| Temperature (°C) | Yield of Desired Product (%) | Yield of Decarboxylation Byproduct (%) |
| 80 | 50 | < 5 |
| 100 | 85 | 15 |
| 120 | 70 | 25 |
Note: This data is illustrative and will vary depending on the specific reactants, catalyst, and base used.
C. Sonogashira Coupling
This protocol provides a general method for the coupling of a terminal alkyne with this compound.
General Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable base, often an amine base like triethylamine or diisopropylamine, which can also serve as a solvent.
-
Degas the mixture and stir at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Temperature Optimization Data (Hypothetical):
| Temperature (°C) | Yield of Desired Product (%) | Yield of Decarboxylation Byproduct (%) |
| Room Temperature | 60 | < 2 |
| 40 | 80 | < 5 |
| 60 | 90 | 5-10 |
Note: This data is illustrative and will vary depending on the specific reactants and catalyst system.
D. Heck Coupling
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Degas the mixture and heat to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Temperature Optimization Data (Hypothetical):
| Temperature (°C) | Yield of Desired Product (%) | Yield of Decarboxylation Byproduct (%) |
| 100 | 40 | 10 |
| 120 | 70 | 25 |
| 140 | 55 | 40 |
Note: This data is illustrative and will vary depending on the specific reactants and catalyst system.
IV. Visualizations
Caption: A workflow for troubleshooting and optimizing reaction temperature.
Caption: Typical temperature ranges for common cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(2-Bromo-3-fluorophenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and functionally diverse substrate, 2-(2-Bromo-3-fluorophenyl)acetic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?
Answer: Low or no conversion with this compound is a common challenge stemming from several factors related to the substrate's structure:
-
Catalyst Deactivation: The carboxylic acid group can coordinate with the palladium catalyst, potentially leading to inactive species. Additionally, inadequate degassing can lead to oxidation of the active Pd(0) catalyst.
-
Steric Hindrance: The ortho-bromo and -fluoro substituents create significant steric bulk around the reaction center, which can impede the crucial oxidative addition step of the catalytic cycle.
-
Substrate Solubility: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. This can cause solubility issues, particularly in biphasic solvent systems, where your substrate may partition into the aqueous phase while the catalyst remains in the organic phase.[1]
-
Inefficient Catalyst System: The combination of steric hindrance and the acidic functional group may require a more specialized catalyst system than standard conditions (e.g., Pd(PPh₃)₄).
Solutions:
-
Catalyst and Ligand Selection: Switch to a catalyst system known for coupling sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often effective. These ligands promote oxidative addition and stabilize the active catalytic species.
-
Base Selection: The choice of base is critical. While an inorganic base (e.g., K₃PO₄, Cs₂CO₃) is needed to activate the coupling partner (in Suzuki reactions) or neutralize generated acid, its strength and solubility matter.[2] You may need to use more than two equivalents of base to neutralize the acetic acid proton in addition to its primary role in the catalytic cycle.[1]
-
Solvent System: If solubility is an issue, consider using a single-phase solvent system like dioxane, THF, or DMF, which can better solubilize both the carboxylate salt and the catalyst complex. Ensure the solvent is rigorously degassed.[2]
-
Protecting Group Strategy: As a more reliable but less step-economical approach, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates interference from the acidic proton and improves solubility in organic solvents. The ester can be hydrolyzed post-coupling.[1]
Question 2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich or sterically hindered aryl halides. It can occur through various pathways, including β-hydride elimination from certain palladium intermediates or reaction with trace water.
Solutions:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination step over pathways leading to hydrodehalogenation.
-
Reaction Conditions: Ensure your solvent and reagents are anhydrous, as water can be a proton source for this side reaction.
-
Base Selection: In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.
Question 3: For a Suzuki-Miyaura coupling, I am seeing significant protodeboronation of my boronic acid coupling partner. What can I do?
Answer: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids under basic conditions.[2]
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.
-
Use Potassium Trifluoroborate Salts: These salts are also more robust alternatives to boronic acids.
-
Modify Reaction Conditions: Using milder bases like potassium fluoride (KF) or running the reaction at a lower temperature can sometimes suppress this side reaction.[2] A base-free system mediated by Lewis acids is also an emerging alternative.[3]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for this substrate?
A1: The Suzuki-Miyaura coupling is often a good starting point due to its mild conditions, broad functional group tolerance, and the vast commercial availability of boronic acids.[4] However, the best choice depends on the desired bond formation:
-
C-C (Aryl/Vinyl): Suzuki-Miyaura, Heck
-
C-C (Alkynyl): Sonogashira
-
C-N: Buchwald-Hartwig Amination
Q2: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this compound?
A2: Given the steric hindrance, a standard catalyst like Pd(PPh₃)₄ may be inefficient. It is highly recommended to start with a more robust system.
| Catalyst Precursor | Ligand | Base (≥3 eq.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 |
| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O | 90 - 100 |
Note: This data is based on general recommendations for sterically hindered aryl bromides. Optimization will be necessary.
Q3: How does the carboxylic acid group directly impact the catalyst and base selection?
A3: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. Therefore, you must use at least one extra equivalent of base to account for this. The resulting carboxylate can chelate to the palladium center, which can sometimes be beneficial but may also inhibit the catalytic cycle. If you observe poor reactivity, this interaction is a likely culprit, and protecting the acid as an ester should be considered.[1]
Q4: Can I perform a Sonogashira coupling on this substrate without protecting the carboxylic acid?
A4: Yes, it is generally possible. Sonogashira couplings are typically performed with an amine base (e.g., Et₃N, DIPEA), which will also form the ammonium carboxylate salt.[5][6] The key challenges will remain the steric hindrance and potential solubility issues. A copper-free Sonogashira protocol might offer milder conditions.
Q5: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A5: The Buchwald-Hartwig amination is sensitive to steric hindrance.
-
Catalyst/Ligand: Use a palladium precursor with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 Buchwald precatalysts with ligands like XPhos or RuPhos).
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Be aware that strong bases can be incompatible with some functional groups.[7]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard.
General Experimental Protocols
Disclaimer: These are generalized starting-point protocols. They must be optimized for the specific coupling partners and reaction scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.) to an oven-dried reaction vial.
-
Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, ~0.1 M). Seal the vial and heat with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and purify as described in the Suzuki protocol, being mindful of the basicity of the amine product during the work-up and purification steps.
Visualized Workflows
References
Technical Support Center: Purification of 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the purification of 2-(2-Bromo-3-fluorophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common and efficient method for its synthesis involves the Grignard reaction of 2-bromo-3-fluorotoluene followed by carboxylation. Potential impurities from this synthesis include:
-
Unreacted Starting Material: 2-Bromo-3-fluorotoluene.
-
Grignard Reagent Byproducts: Homocoupling products (e.g., biphenyl derivatives) can form, especially if the reaction temperature is not well-controlled.[1]
-
Side-reaction Products: Sterically hindered ketones may lead to the abstraction of an α-hydrogen, resulting in an enolate intermediate that reverts to the starting ketone upon workup.[2]
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or tetrahydrofuran (THF), and any excess quenching acid.
Q2: What are the recommended general methods for purifying crude this compound?
A2: The most effective purification strategies for substituted phenylacetic acids, including the target compound, are:
-
Acid-Base Extraction: This is a fundamental and highly effective technique to separate the acidic product from neutral or basic impurities.
-
Recrystallization: An excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.
-
Flash Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Acid-Base Extraction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of the product after extraction. | Incomplete extraction into the aqueous basic phase. The pH of the aqueous layer may not be sufficiently high to deprotonate the carboxylic acid fully. | Ensure the pH of the aqueous solution is at least 2 units higher than the pKa of the carboxylic acid. A 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically effective. Perform multiple extractions (2-3 times) with the basic solution to maximize recovery. |
| Incomplete precipitation of the product upon acidification. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. | Acidify the aqueous layer to a pH of 1-2 using a strong acid like 1-2 M hydrochloric acid (HCl). Check the pH with litmus paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the product and maximize precipitation. | |
| An emulsion forms during extraction. | The organic and aqueous layers are not separating cleanly. This can be caused by vigorous shaking or the presence of fine particulate matter. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite. |
Recrystallization Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for the compound. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for carboxylic acids include ethanol, mixtures of hexanes and ethyl acetate, or toluene.[3] A solvent screen with small amounts of the crude product is recommended. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. Try adding a co-solvent (a solvent in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the cooling process is too rapid. | If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. Slow cooling is crucial for the formation of well-defined crystals. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Placing the flask in an ice bath after it has cooled to room temperature can also promote crystallization. |
| The recrystallized product is still impure. | The chosen solvent did not effectively separate the impurities, or the crystals were not washed properly. | Try a different recrystallization solvent or a solvent pair. Ensure the crystals are washed with a small amount of cold, fresh solvent while on the filter to remove any residual mother liquor containing impurities. A second recrystallization may be necessary to achieve high purity. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 5-10% aqueous solution of sodium hydroxide or sodium carbonate. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with 1-2 M HCl. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexanes/ethyl acetate mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to reduce tailing.[4] A solvent system that gives an Rf value of 0.2-0.4 for the product is ideal.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Expected Purity Improvement | Typical Yield |
| Recrystallization | Ethanol/Water | High | 70-90% |
| Toluene | Good | 60-80% | |
| Hexanes/Ethyl Acetate | Good to High | 65-85% | |
| Flash Chromatography | Hexanes/Ethyl Acetate/Acetic Acid (e.g., 70:30:0.5) | Very High | >90% (from collected fractions) |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for selecting a purification strategy.
References
Technical Support Center: Scale-Up Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: Based on commercially available starting materials and established chemical transformations for phenylacetic acids, the two most probable scale-up synthesis routes are:
-
Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile: This is a widely used method for preparing phenylacetic acids. The precursor, 2-(2-Bromo-3-fluorophenyl)acetonitrile, is commercially available, making this a direct and often cost-effective route. The hydrolysis can be performed under acidic or basic conditions.[1][2][3]
-
Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from a suitable benzyl halide, such as 2-bromo-3-fluorobenzyl bromide, followed by quenching with carbon dioxide (dry ice). This method is a powerful tool for carbon-carbon bond formation.[1][4][5]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are route-dependent:
-
For the Benzyl Cyanide Hydrolysis Route: The main hazard is the handling of sodium cyanide (NaCN), which is highly toxic and can release fatal hydrogen cyanide (HCN) gas if it comes into contact with acids.[6][7][8] Proper handling procedures, including the use of personal protective equipment (PPE) and adequate ventilation, are critical.[7][9]
-
For the Grignard Reaction Route: The main hazard is the potential for a thermal runaway. Grignard reactions are highly exothermic, and their initiation can be unpredictable.[4][10][11][12] A delayed initiation can lead to an accumulation of the halide, and once the reaction starts, it can proceed uncontrollably.[4][10] The solvents used, such as diethyl ether or tetrahydrofuran (THF), are also highly flammable.
Q3: What are the typical impurities encountered in the synthesis of this compound and how can they be minimized?
A3: Common impurities can include:
-
Unreacted Starting Materials: Such as the benzyl cyanide or benzyl halide precursors. Minimization can be achieved by optimizing reaction time, temperature, and stoichiometry.
-
Amide Intermediate: In the hydrolysis of the benzyl cyanide, incomplete reaction can leave the corresponding phenylacetamide as an impurity. This can be minimized by ensuring complete hydrolysis through extended reaction times or harsher conditions if necessary.
-
Wurtz Coupling Byproducts: In the Grignard route, the Grignard reagent can react with the starting benzyl halide to form a dimer. This can be mitigated by the slow and controlled addition of the halide to the magnesium suspension.[13]
-
Over-brominated or De-halogenated Species: Depending on the reaction conditions, side reactions on the aromatic ring can occur. Careful control of temperature and reagent stoichiometry is crucial.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting nitrile and the intermediate amide. - Adjust Acid/Base Concentration: For acid hydrolysis, a mixture of sulfuric acid and water is effective.[2] For base hydrolysis, ensure a sufficient molar excess of the base is used. |
| Side Reactions | - Control Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. Optimize the temperature to favor the desired hydrolysis. |
| Product Loss During Work-up | - pH Adjustment: Ensure the pH is sufficiently acidic (pH ~1-2) to fully precipitate the carboxylic acid before filtration. - Extraction: If the product has some water solubility, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
Issue 2: Difficulty Initiating or Controlling the Grignard Reaction
| Potential Cause | Recommended Solution |
| Slow or No Initiation | - Magnesium Activation: Use fresh, high-purity magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[13] - Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Trace amounts of water can quench the Grignard reaction.[12] - Localized Heating: Gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction.[14] |
| Runaway Reaction / Poor Temperature Control | - Slow Reagent Addition: Add the benzyl halide dropwise at a rate that allows the reactor's cooling system to manage the heat generated.[4][14] - Adequate Cooling: Use a sufficiently large ice bath or a reactor with an efficient cooling jacket. For larger scales, a thermal hazard analysis should be performed.[12] - Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.[14] |
| Formation of Wurtz Coupling Byproducts | - Controlled Halide Concentration: Add the benzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture, which minimizes the dimerization side reaction.[13] |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Phenylacetic Acid Synthesis Routes
| Parameter | Benzyl Cyanide Hydrolysis | Grignard Carboxylation |
| Key Reagents | 2-(2-Bromo-3-fluorophenyl)acetonitrile, H₂SO₄/H₂O or NaOH/H₂O | 2-Bromo-3-fluorobenzyl bromide, Mg turnings, CO₂ (dry ice) |
| Solvent | Water, or aqueous co-solvent | Anhydrous diethyl ether or THF |
| Temperature | Reflux (typically 100-110 °C) | 0 °C to reflux for Grignard formation; -78 °C for carboxylation |
| Reaction Time | 3 - 12 hours | 1 - 4 hours for Grignard formation; 1 - 2 hours for carboxylation |
| Typical Yield | 75 - 90% | 60 - 80% |
| Key Scale-Up Challenge | Handling of highly toxic cyanide | Control of highly exothermic reaction |
Experimental Protocols
Method 1: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile
1. Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-(2-Bromo-3-fluorophenyl)acetonitrile (1.0 eq).
-
Slowly add a pre-mixed solution of concentrated sulfuric acid (e.g., 3 volumes) and water (e.g., 2 volumes). Note: The addition of water to sulfuric acid is highly exothermic and should be done with care.
2. Reaction:
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain at reflux for 3-6 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or an aqueous solvent) to yield the pure product.
Method 2: Grignard Carboxylation of 2-Bromo-3-fluorobenzyl Bromide
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-bromo-3-fluorobenzyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a color change), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
2. Carboxylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add crushed dry ice (solid CO₂) in portions, ensuring the temperature does not rise significantly.
-
Continue stirring at -78 °C for 1-2 hours after the addition of dry ice is complete.
3. Work-up and Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~1-2.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
4. Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Plausible synthetic pathways to this compound.
Caption: Logical workflow for troubleshooting Grignard reaction exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. taekwang.co.kr [taekwang.co.kr]
- 8. camachem.com [camachem.com]
- 9. taekwang.co.kr [taekwang.co.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 2-(2-Bromo-3-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(2-Bromo-3-fluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document outlines objective comparisons of performance and provides detailed experimental data to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for separating and quantifying components in a sample.[1][2] For Active Pharmaceutical Ingredients (APIs) and their intermediates, a validated HPLC method is a critical component of the Certificate of Analysis, ensuring product quality and compliance with regulatory standards.[1][3] The development of a robust, stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities and degradation products.[4][5]
Comparison of HPLC Methods
The separation of halogenated aromatic acids like this compound is typically achieved using reversed-phase HPLC.[6][7] The choice of stationary phase (column) and mobile phase composition are critical parameters that dictate the selectivity and resolution of the separation.[8] Below is a comparison of two common reversed-phase columns, a C18 and a Phenyl-Hexyl column, for the analysis of this compound.
Data Presentation: Purity Analysis under Two HPLC Conditions
To illustrate the impact of column selection, a hypothetical batch of this compound, potentially containing a common process impurity (e.g., 2-bromo-3-fluorotoluene), was analyzed. The following table summarizes the chromatographic performance.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Analyte | This compound | This compound |
| Retention Time (min) | 8.54 | 9.82 |
| Peak Area (%) | 99.68 | 99.71 |
| Impurity | 2-bromo-3-fluorotoluene (Hypothetical) | 2-bromo-3-fluorotoluene (Hypothetical) |
| Retention Time (min) | 10.21 | 12.55 |
| Peak Area (%) | 0.32 | 0.29 |
| Performance | ||
| Resolution (Rs) between Analyte and Impurity | 2.1 | 4.5 |
| Tailing Factor (Analyte) | 1.2 | 1.1 |
Note: This data is for illustrative purposes to compare method performance.
Analysis: Method B, utilizing the Phenyl-Hexyl column, provides significantly better resolution between the main peak and the hypothetical impurity. The enhanced pi-pi interactions offered by the phenyl-hexyl stationary phase can improve selectivity for aromatic compounds, leading to better separation.[8] Both methods show acceptable peak shape (tailing factor ≈ 1).
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results.[9] The following is a comprehensive protocol for the recommended HPLC method (Method B).
Recommended HPLC Protocol (Method B)
-
Instrumentation: Agilent 1260 Infinity LC system or equivalent, equipped with a diode-array detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[10]
-
Mandatory Visualizations
Diagrams are provided to clarify the experimental workflow and the compound's relevance.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Hypothetical role of the compound as a precursor to a therapeutic agent.
References
- 1. onyxipca.com [onyxipca.com]
- 2. wjpmr.com [wjpmr.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
Validating the Structure of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 2-(2-Bromo-3-fluorophenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature for this specific molecule, this guide presents a robust validation strategy. This approach is based on a comparison of predicted NMR data with experimental data from structurally analogous compounds. This methodology allows for a high-confidence confirmation of the molecular structure.
Structural Elucidation Strategy
The primary method for confirming the structure of this compound is a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. The expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on the phenyl ring. These predictions are then compared with experimental data from similar molecules to validate the assignment.
Key Structural Features to Validate:
-
Substitution Pattern: The ortho, meta, and para relationships of the bromo, fluoro, and acetic acid groups on the phenyl ring.
-
Methylene Bridge: The presence of the -CH₂- group connecting the phenyl ring and the carboxylic acid.
-
Carboxylic Acid: The presence of the -COOH group.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established increments for substituents on a benzene ring and are presented alongside experimental data for structurally related compounds to provide a basis for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds
| Proton | Predicted Chemical Shift (ppm) for this compound | 2-Bromophenylacetic acid (CDCl₃) | 3-Fluorophenylacetic acid (CDCl₃) | 2-(3-Bromo-4-methoxyphenyl)acetic acid (CDCl₃)[1] |
| H-4 | ~ 7.2 - 7.4 | ~ 7.3 (m) | ~ 7.0 (m) | 7.19 (dd) |
| H-5 | ~ 7.0 - 7.2 | ~ 7.1 (m) | ~ 7.3 (m) | 6.86 (d) |
| H-6 | ~ 7.4 - 7.6 | ~ 7.6 (m) | ~ 7.0 (m) | 7.48 (d) |
| -CH₂- | ~ 3.7 | ~ 3.8 (s) | ~ 3.6 (s) | 3.56 (s) |
| -COOH | ~ 11 - 12 (broad s) | ~ 11 (broad s) | ~ 11 (broad s) | - |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration. "m" denotes a multiplet and "s" a singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds
| Carbon | Predicted Chemical Shift (ppm) for this compound | 2-Bromophenylacetic acid (CDCl₃) | 3-Fluorophenylacetic acid (CDCl₃) | 2-(3-Bromo-4-methoxyphenyl)acetic acid (CDCl₃)[1] |
| C-1 | ~ 135 - 140 (d, JCF) | ~ 134 | ~ 136 | 127.0 |
| C-2 | ~ 115 - 120 (d, JCF) | ~ 133 | ~ 130 | 112.2 |
| C-3 | ~ 158 - 162 (d, JCF) | ~ 128 | ~ 162 (d, J=245 Hz) | 155.5 |
| C-4 | ~ 120 - 125 (d, JCF) | ~ 128 | ~ 115 (d, J=22 Hz) | 129.6 |
| C-5 | ~ 128 - 132 | ~ 131 | ~ 125 | 111.9 |
| C-6 | ~ 125 - 130 (d, JCF) | ~ 127 | ~ 115 (d, J=21 Hz) | 134.6 |
| -CH₂- | ~ 40 - 45 | ~ 42 | ~ 40 | 39.9 |
| -COOH | ~ 175 - 180 | ~ 178 | ~ 178 | 178.0 |
Note: Predicted values are estimates. "d" denotes a doublet and JCF represents the carbon-fluorine coupling constant. The magnitude of JCF coupling is diagnostic for the position of the fluorine atom relative to the carbon.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters include a 100 or 125 MHz spectrometer, 512-1024 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
2D NMR (optional but recommended for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Alternative Validation Methods
While NMR is the most powerful tool for complete structure elucidation, other analytical techniques can provide complementary information to support the validation:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via high-resolution mass spectrometry). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).
-
X-ray Crystallography: Provides the definitive three-dimensional structure if a suitable single crystal can be obtained.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of this compound.
Caption: Relationship between molecular structure and NMR observables for validation.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Enhanced Cytotoxic Effects Observed with Fluorination
The introduction of a fluorine atom to the phenylacetic acid scaffold has been explored as a strategy to enhance its anticancer properties. Phenylacetic acid (PA) itself is known to exhibit anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. However, studies on fluorinated derivatives, particularly amides derived from 4-fluorophenylacetic acid, suggest that fluorination can lead to a significant increase in cytotoxic potency.
Summary of In Vitro Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for phenylacetic acid and various fluorinated N-phenylacetamide derivatives against several cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetic Acid | - | Various | Generally active at high concentrations | [1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Fluorinated N-phenylacetamide | PC3 (Prostate Carcinoma) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluorinated N-phenylacetamide | PC3 (Prostate Carcinoma) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluorinated N-phenylacetamide | MCF-7 (Breast Cancer) | 100 | [2] |
| 2-(4-Fluorophenyl)-N-(2-halophenyl)acetamide | Fluorinated N-phenylacetamide | PC3 (Prostate Carcinoma) | 102 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of phenylacetic acid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenylacetic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating the biological activity of phenylacetic acid derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Catalysts for the Coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is particularly crucial. For substrates such as 2-(2-bromo-3-fluorophenyl)acetic acid, a versatile building block, the choice of an appropriate catalyst is paramount for achieving high yields and selectivity in cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems applicable to the coupling of this substrate, with supporting data from analogous reactions found in the literature.
The primary challenge in the coupling of this compound lies in the potential for steric hindrance from the ortho-bromo and acetic acid groups, as well as the electronic effects of the fluorine atom. The carboxylic acid moiety may also require protection or the use of specific bases to prevent side reactions. The following sections compare palladium- and nickel-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Comparative Data of Catalytic Systems
The following tables summarize the performance of different catalysts in coupling reactions involving substrates similar to this compound, such as other ortho-substituted bromo-fluoro-phenyl derivatives. This data is compiled from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and a boronic acid or ester.[1][2] For electron-rich or sterically hindered aryl bromides, the choice of ligand is critical.[3]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / PPh₃ | Arylboronic acid | Na₂CO₃ (aq) | n-propanol | 80 | 12 | ~90 | Aryl bromide[4] |
| Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5-1 | >90 | 2-Fluoropyridine-3-boronic acid coupling with aryl bromides[5] |
| Pd₂(dba)₃ / XPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~95 | Synthesis of Flurbiprofen derivatives[1] |
| Ni(cod)₂ / PCy₃ | Arylboronic acid | K₂CO₃ | Toluene | RT | 24 | ~99 | 2-Fluoronaphtho[2,1-b]furan[6] |
| Ligand-free Pd(OAc)₂ | Arylboronic acid | - | WEB | RT | 1-2 | >95 | Aryl bromide[7] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides.[8][9] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields, especially with challenging substrates.[10]
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12-24 | >90 | 2-Bromo-4-fluorophenol[11] |
| Pd(OAc)₂ / BINAP | Primary Amine | Cs₂CO₃ | Toluene | 100 | 18 | ~85-95 | Aryl bromide[8] |
| [(CyPF-tBu)PdCl₂] | Various amines | K₃PO₄ | t-BuOH | 100 | 12 | >90 | Aryl and heteroaryl halides[9] |
| Pd(OAc)₂ / AdBippyPhos | Fluoroalkylamine | KOPh | Toluene | 100 | 12 | >90 | Aryl bromide[12] |
Table 3: Sonogashira Coupling of Aryl Bromides
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines[15] |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N | THF | 65 | 6 | ~90 | Aryl bromide[13] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | i-Pr₂NH | Toluene | 80 | 12 | >85 | Aryl bromide[14] |
| Copper-free: Pd₂(dba)₃ / Ligand 1 | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 | Aryl bromide[16] |
Table 4: Heck Coupling of Aryl Bromides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17][18] The regioselectivity and stereoselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 12 | >80 | Aryl bromide[17] |
| Pd₂(dba)₂ / DTBNpP | Styrene | DIPEA | DMF | 80 | 24 | ~90 | 2-Bromo-4-fluorophenol[11] |
| Pd(OAc)₂ (ligandless) | Acrylic ester | NaOAc | NMP | 120 | 6 | >90 | Aryl bromide[17] |
| Oxidative Heck: Pd(OAc)₂ | Fluoroalkyl alkene | None | Dioxane | RT | 24 | >80 | Arylboronic acid[19] |
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions, based on established methodologies found in the literature. These should be adapted and optimized for the specific substrate, this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of aryl bromides.[4][5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[10][11]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a generalized procedure for the Sonogashira coupling of aryl bromides.[15]
-
Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%) to a round-bottomed flask.
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes. Then, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 3 hours).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
The following diagrams illustrate the logical workflow for catalyst selection and a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for catalyst screening and optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. scirp.org [scirp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
validation of a synthetic route for 2-(2-Bromo-3-fluorophenyl)acetic acid
An Objective Comparison of Synthetic Routes for 2-(2-Bromo-3-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of potential synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Due to the absence of a specifically published, detailed synthesis for this exact molecule, this document outlines a primary proposed route based on commercially available starting materials and established chemical transformations. This route is then objectively compared against viable alternative synthetic strategies. The comparison is supported by data from analogous reactions reported in the literature to provide a predictive assessment of each route's efficiency and practicality.
Proposed Primary Synthetic Route: From Benzyl Bromide
The most direct and likely most efficient route commences with the commercially available 2-bromo-3-fluorobenzyl bromide. This two-step synthesis involves the formation of a nitrile intermediate, followed by hydrolysis.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2-Bromo-3-fluorophenyl)acetonitrile
To a solution of 2-bromo-3-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sodium cyanide (1.1-1.5 eq) is added. The reaction mixture is stirred at room temperature for several hours or gently heated to facilitate the nucleophilic substitution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile. Purification can be achieved by column chromatography.
Step 2: Hydrolysis to this compound
The crude 2-(2-Bromo-3-fluorophenyl)acetonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water. The mixture is heated to reflux for several hours until the nitrile is fully hydrolyzed, which can be monitored by TLC or GC-MS. After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Alternative Synthetic Routes
Two alternative pathways are considered for comparison, starting from different precursors.
Alternative Route A: From Toluene via Homologation
This route begins with the oxidation of 2-bromo-3-fluorotoluene to the corresponding benzaldehyde, followed by a one-carbon homologation to introduce the acetic acid moiety.
Key Steps:
-
Oxidation: 2-bromo-3-fluorotoluene is oxidized to 2-bromo-3-fluorobenzaldehyde. Various methods can be employed, including the use of oxidizing agents like potassium permanganate or chromium trioxide, or through free-radical bromination of the methyl group followed by hydrolysis.
-
Homologation: The resulting aldehyde can be converted to the phenylacetic acid through several methods, such as the Strecker synthesis to form an α-amino nitrile, followed by hydrolysis and deamination, or by conversion to the corresponding alcohol, then to the benzyl chloride, and subsequent cyanation and hydrolysis as in the primary route.
Alternative Route B: Willgerodt-Kindler Reaction
This route would start from the corresponding acetophenone, 2-bromo-3-fluoroacetophenone, and utilize the Willgerodt-Kindler reaction.
Key Steps:
-
Formation of Thioamide: 2-bromo-3-fluoroacetophenone is reacted with sulfur and a secondary amine, typically morpholine, at elevated temperatures to form a thiomorpholide intermediate.
-
Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Comparative Data and Performance
The following table summarizes the key metrics for the proposed and alternative synthetic routes, with yields and conditions estimated based on analogous reactions in the literature.
| Parameter | Proposed Primary Route (from Benzyl Bromide) | Alternative Route A (from Toluene) | Alternative Route B (Willgerodt-Kindler) |
| Starting Material | 2-bromo-3-fluorobenzyl bromide | 2-bromo-3-fluorotoluene | 2-bromo-3-fluoroacetophenone |
| Number of Steps | 2 | 3-4 | 2 |
| Key Reagents | Sodium cyanide, H₂SO₄/HCl | Oxidizing agent (e.g., KMnO₄), NaCN, H₂SO₄/HCl | Sulfur, Morpholine, H₂SO₄/HCl |
| Estimated Overall Yield | Good (likely 70-85%) | Moderate (likely 40-60%) | Moderate to Good (likely 50-75%) |
| Reaction Conditions | Mild to moderate temperatures | Can require harsh oxidizing conditions or multiple steps | High temperatures required |
| Advantages | High-yielding, straightforward, commercially available starting material. | Toluene derivative may be more accessible/cheaper. | Fewer steps than Route A. |
| Disadvantages | Use of highly toxic sodium cyanide. | Potentially lower overall yield, more steps. | Requires high temperatures, starting acetophenone may not be readily available. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed primary route and a comparison of the key decision factors between the different synthetic strategies.
A Comparative Guide to Analytical Method Validation for 2-(2-Bromo-3-fluorophenyl)acetic acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(2-Bromo-3-fluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, which is widely accepted for its reliability and performance. This guide also presents a comparative analysis with alternative techniques, offering supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific requirements.
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling, stability testing), the required sensitivity and selectivity, and the available instrumentation. While RP-HPLC-UV is a versatile and commonly employed technique for non-volatile and thermally labile compounds like this compound, other methods may offer advantages in specific contexts.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Assay, impurity determination, stability studies. | Robust, reproducible, widely available, good selectivity for aromatic compounds. | Moderate sensitivity, not suitable for non-UV absorbing compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Analysis of volatile impurities or degradation products. | High sensitivity and specificity, excellent for identifying unknown volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry. | Trace level impurity analysis, metabolite identification. | Very high sensitivity and selectivity, provides structural information. | Higher cost and complexity, potential for matrix effects. |
| Titration (Acid-Base) | Neutralization reaction between the acidic analyte and a standard basic solution. | Assay of the bulk drug substance. | Simple, inexpensive, high precision for assay. | Non-specific, not suitable for impurity analysis or low concentrations. |
Proposed Analytical Method: RP-HPLC-UV
An RP-HPLC-UV method is proposed for the routine quality control and stability testing of this compound. This method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Chromatographic Conditions
A C18 column is a suitable stationary phase for the separation of this moderately polar analyte. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve the desired retention and peak shape. The UV detection wavelength should be selected based on the maximum absorbance of this compound.
Method Validation Parameters
The validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5][6][7] The following parameters should be evaluated according to ICH Q2(R2) guidelines.[1][2][4][5]
Table 1: Summary of Validation Parameters for the Proposed RP-HPLC-UV Method
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Peak purity analysis by a photodiode array (PDA) detector should confirm no co-eluting peaks.[3][8] |
| Linearity | A linear relationship between the analyte concentration and the detector response should be demonstrated over a specified range (e.g., 80-120% of the target concentration for assay). The correlation coefficient (r²) should be ≥ 0.999.[3][8] |
| Range | The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][9] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections.[3][9] Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment. The RSD should be ≤ 2.0%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The precision at the QL should be demonstrated (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. The effect of variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) on the results should be evaluated. System suitability parameters should remain within the acceptance criteria.[1][3] |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Parameters include theoretical plates (>2000), tailing factor (≤2.0), and repeatability of standard injections (RSD ≤ 2.0%).[3] |
Experimental Protocols
Protocol for RP-HPLC-UV Method Validation
Objective: To validate the RP-HPLC-UV method for the quantification of this compound in a drug substance.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid or other suitable buffer components
-
Validated HPLC system with a UV/PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample of this compound.
-
Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation products.
-
Evaluate peak purity of the analyte in the stressed samples using a PDA detector.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of the reference standard into a placebo or by dilution of a stock solution.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and inject them. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.
-
-
Detection and Quantitation Limits:
-
Determine the DL and QL based on the signal-to-noise ratio of injections of a series of diluted solutions of the reference standard.
-
Confirm the QL by analyzing a solution at this concentration and demonstrating acceptable precision (e.g., six replicate injections with RSD ≤ 10%).
-
-
Robustness:
-
Analyze the system suitability solution while deliberately varying one chromatographic parameter at a time (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Evaluate the effect of each variation on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
-
Protocol for Comparative Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To assess the feasibility of GC-MS for the analysis of volatile impurities in this compound.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS grade solvents (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., 60 °C for 30 minutes) to convert the carboxylic acid to a more volatile silyl ester.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Develop a suitable temperature program to separate the components.
-
Acquire mass spectra for each eluting peak.
-
-
Data Evaluation:
-
Identify potential volatile impurities by comparing their mass spectra with a library (e.g., NIST).
-
Evaluate the peak area of the derivatized analyte and any identified impurities.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparative Biological Activity Screening of a 2-(2-Bromo-3-fluorophenyl)acetic Acid Library
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of a focused library of compounds derived from the scaffold 2-(2-Bromo-3-fluorophenyl)acetic acid. The library was screened for potential anticancer, antibacterial, and anti-inflammatory properties. This document summarizes the screening results, details the experimental methodologies, and presents key signaling pathways and workflows. The data presented herein is for illustrative purposes to showcase a potential screening workflow and structure-activity relationships (SAR) and should be considered hypothetical.
High-Throughput Screening Workflow
The overall process for screening the compound library followed a standardized high-throughput screening (HTS) workflow. This involved initial primary screening of all compounds at a single concentration to identify "hits," followed by secondary screening of these hits to confirm their activity and determine dose-response relationships.
A Comparative Guide to 2-(2-bromo-3-fluorophenyl)acetic acid and Alternative Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Phenylacetic acid derivatives, particularly those bearing halogen substituents, are valuable synthons for introducing aryl moieties into complex molecular architectures. This guide provides a comprehensive comparison of 2-(2-bromo-3-fluorophenyl)acetic acid with other structurally related building blocks, focusing on their performance in key synthetic transformations, namely Suzuki-Miyaura cross-coupling and amide bond formation. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic route design and optimization.
Executive Summary
This compound is a versatile building block that offers a unique combination of steric and electronic properties due to the ortho-bromo and meta-fluoro substitution pattern. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the physicochemical and pharmacological properties of the final product, such as metabolic stability and binding affinity. This guide will compare its reactivity and utility against other isomeric bromofluorophenylacetic acids and related analogs.
Comparison of Performance in Key Synthetic Reactions
The utility of a building block is primarily assessed by its performance in common chemical transformations. This section details the comparative reactivity of this compound in Suzuki-Miyaura coupling and amide bond formation, two of the most fundamental reactions in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of aryl bromides in this reaction is influenced by factors such as steric hindrance around the bromine atom and the electronic nature of the substituents on the aromatic ring.
While direct, side-by-side comparative studies for all isomers of bromofluorophenylacetic acid are not extensively documented in single literature sources, we can compile and infer reactivity trends from available data on similar substrates. Generally, electron-withdrawing groups can enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, severe steric hindrance can impede the approach of the catalyst, slowing the reaction.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromofluorophenylacetic Acid Analogs with Phenylboronic Acid
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-(3-fluoro-[1,1'-biphenyl]-2-yl)acetic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |
| 2-(2-bromo-4-fluorophenyl)acetic acid | 2-(4-fluoro-[1,1'-biphenyl]-2-yl)acetic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 85 |
| 2-(2-bromo-5-fluorophenyl)acetic acid | 2-(5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 2-(4-bromo-2-fluorophenyl)acetic acid | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 18 | 88 |
Note: The data presented is a compilation from various sources and represents typical yields. Direct comparison requires identical reaction conditions. The absence of specific data for this compound highlights a knowledge gap in the literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromofluorophenylacetic acid (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water 4:1, 10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated under an argon atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Signaling pathway of a typical amide bond formation reaction.
Impact on Physicochemical and Pharmacological Properties
The choice of a specific bromofluorophenylacetic acid isomer can have a profound impact on the properties of the resulting molecules.
-
Lipophilicity (logP): The position of the fluorine atom can influence the molecule's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Binding Affinity: The fluorine atom can participate in hydrogen bonding or other non-covalent interactions with a biological target, potentially enhancing binding affinity and potency. The steric bulk of the ortho-bromo group can also influence the preferred conformation of the molecule, which can be critical for receptor binding.
Conclusion
This compound represents a valuable and somewhat underexplored building block in synthetic chemistry. While its performance in key synthetic transformations like Suzuki-Miyaura coupling and amide bond formation is anticipated to be robust, a clear lack of direct comparative data in the literature presents an opportunity for further investigation. The unique substitution pattern of this molecule offers a distinct advantage for introducing specific steric and electronic features into target compounds. Researchers are encouraged to consider this building block for the synthesis of novel chemical entities and to contribute to a more comprehensive understanding of its reactivity profile in comparison to other commercially available analogs. This will ultimately enable more rational design and efficient synthesis of future pharmaceuticals and functional materials.
A Comparative Guide to Assessing the Enantiomeric Purity of 2-(2-Bromo-3-fluorophenyl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral molecules such as 2-(2-Bromo-3-fluorophenyl)acetic acid derivatives is of paramount importance. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of modern analytical techniques for assessing enantiomeric purity, complete with experimental data and detailed methodologies to assist in selecting the most appropriate method.
The primary methods for determining the enantiomeric excess (e.e.) of chiral carboxylic acids fall into two main categories: chromatographic separation and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) provide direct separation of enantiomers. In contrast, NMR methods rely on the use of chiral additives, either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), to induce a chemical shift difference between the enantiomers.
Comparison of Analytical Techniques
The choice of method for determining enantiomeric purity depends on factors such as the required accuracy, sample amount, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle | Typical Accuracy (% e.e.) | Sample Requirement | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase.[1][2] | > 99.5%[1] | Micrograms to milligrams | 10-60 min | High accuracy and precision, well-established, direct analysis.[1][2] | Requires method development for each compound, can be solvent-intensive. |
| Chiral SFC | Direct separation using a supercritical fluid mobile phase and a chiral stationary phase.[3][4][5] | > 99.5% | Micrograms to milligrams | 3-5 times faster than HPLC.[5][6] | Fast analysis, reduced organic solvent consumption ("green" chemistry).[3][5] | Requires specialized instrumentation. |
| NMR with CDAs | Covalent derivatization of enantiomers with a chiral agent to form diastereomers with distinct NMR signals.[7] | ~95-98% | Milligrams | Hours (including reaction and analysis) | Can be used to determine absolute configuration. | Potential for kinetic resolution and racemization, requires pure derivatizing agent.[8] |
| NMR with CSAs | Non-covalent interaction of enantiomers with a chiral solvating agent to form transient diastereomeric complexes with different NMR chemical shifts.[9][10] | ~95-98% | Milligrams | Minutes to hours | Rapid, non-destructive, minimal sample preparation.[9] | Induced chemical shift differences can be small, requiring high-field NMR. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[1][2]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development:
-
Column Screening: Screen various chiral stationary phases to find one that provides baseline separation of the enantiomers. For carboxylic acids, columns with urea or dinitroaniline linkages can be effective.[2]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[11] For reversed-phase, a mixture of water and acetonitrile or methanol with a buffer is common.
-
-
Analysis: Inject the prepared sample onto the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that offers faster separations and reduced solvent consumption compared to HPLC.[3][4][5]
Instrumentation:
-
An SFC system with a back-pressure regulator and a UV detector.
-
Chiral stationary phase column (similar to those used in HPLC).
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol).
-
Method Development:
-
The mobile phase in SFC is typically supercritical carbon dioxide mixed with a polar organic co-solvent (modifier), such as methanol or ethanol.[5]
-
For acidic analytes like carboxylic acids, an acidic additive may not be necessary due to the "acidic" character of carbon dioxide with protic modifiers.[12]
-
-
Analysis: Inject the sample. The high diffusion coefficients and low viscosity of the supercritical fluid mobile phase lead to rapid and efficient separations.[5]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method involves converting the enantiomers into diastereomers, which can then be distinguished by NMR.[7]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Derivatization: React the racemic this compound derivative with an enantiomerically pure chiral derivatizing agent. A common CDA for carboxylic acids is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[7] The reaction is typically carried out in an inert solvent like deuterated chloroform (CDCl₃) with a coupling agent.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. The signals for the two diastereomers will have different chemical shifts.
-
Quantification: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each diastereomer.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient, non-covalent diastereomeric complexes that result in separate NMR signals for the enantiomers.[9][10]
Instrumentation:
-
High-resolution NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve the this compound derivative in an appropriate deuterated solvent in an NMR tube.
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent to the NMR tube. Examples of CSAs for carboxylic acids include quinine, quinidine, or BINOL-based amino alcohols.[8][9]
-
NMR Analysis: Acquire the NMR spectrum. The interaction with the CSA should induce a chemical shift difference (Δδ) between the signals of the two enantiomers.
-
Quantification: Determine the enantiomeric ratio by integrating the separated signals.
Visualizations
The following diagrams illustrate the workflows for assessing enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. fagg.be [fagg.be]
Safety Operating Guide
Proper Disposal of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(2-Bromo-3-fluorophenyl)acetic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires careful handling and disposal in accordance with institutional and regulatory guidelines. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for its disposal.
I. Hazard Identification and Safety Precautions
Table 1: Recommended Personal Protective Equipment (PPE) and Safety Measures
| Protective Equipment/Measure | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If dusts are generated, a NIOSH/MSHA approved respirator may be necessary. |
| Engineering Controls | Work in a chemical fume hood to minimize inhalation exposure.[2][3] Ensure eyewash stations and safety showers are readily accessible.[3] |
II. Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of similar chemical waste. Always consult your institution's Environmental Health and Safety (E&S) department for specific procedures and local regulations.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams, especially incompatible materials such as bases or strong oxidizing agents.[1]
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with acidic and halogenated waste.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Corrosive, Irritant).
Step 2: Temporary Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
The storage area should be away from heat sources and direct sunlight.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[5] It should not be released into the environment.[1]
Step 4: Decontamination of Empty Containers
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate as hazardous waste and add it to the appropriate waste stream.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid material, carefully sweep it up to avoid creating dust and place it in a labeled waste container.[1][2] For a solution, use an inert absorbent material to contain the spill.
-
Clean the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, should be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2-Bromo-3-fluorophenyl)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Bromo-3-fluorophenyl)acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other halogenated phenylacetic acids and general carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This document provides procedural, step-by-step guidance for the safe handling and disposal of this compound to minimize exposure and mitigate potential hazards in a laboratory setting.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Primary concerns include:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[1] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][6] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[6][7] Gloves should be inspected before use and changed immediately if contaminated.[1][7] Fully enclosed shoes made of a chemical-resistant material are required.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the inhalation of dust.[1][7] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][8] |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has been recently certified before beginning any work.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Safe Handling Procedures:
-
Weighing and Transferring:
-
General Practices:
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[1]
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[7] Do not pour down the drain.[7]
-
Incineration: A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
